Perylene-3,10-diol
Description
Structure
2D Structure
Properties
CAS No. |
5796-90-7 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
perylene-3,10-diol |
InChI |
InChI=1S/C20H12O2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10,21-22H |
InChI Key |
MZCAQGBKBXLCJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Perylene-3,10-diol: A Technical Guide to its Fundamental Spectroscopic Properties
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the fundamental spectroscopic properties of Perylene-3,10-diol. Due to a lack of specific experimental data for this compound in the reviewed scientific literature, this document establishes a foundational understanding by examining the well-characterized spectroscopic behavior of the parent molecule, perylene, and its prominent derivatives, such as perylene diimides (PDIs). This guide further details the established experimental protocols for determining key spectroscopic parameters, including absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. Theoretical considerations on the expected influence of the hydroxyl substituents on the photophysical properties of the perylene core are also discussed.
Introduction to this compound
Spectroscopic Properties of the Perylene Core
The spectroscopic properties of this compound are fundamentally governed by the electronic structure of the perylene core. Perylene is a highly fluorescent molecule with well-defined absorption and emission characteristics.
Table 1: Spectroscopic Properties of Perylene in Cyclohexane
| Parameter | Value | Reference |
| Absorption Maximum (λ_max,abs) | 435.75 nm | [1] |
| Molar Extinction Coefficient (ε) | 38,500 M⁻¹cm⁻¹ at 435.75 nm | [1] |
| Fluorescence Quantum Yield (Φ_f) | 0.94 | [1] |
Note: These values are for the parent perylene molecule and serve as a baseline for understanding its derivatives.
Expected Influence of Hydroxyl Substituents
The introduction of hydroxyl (-OH) groups at the 3 and 10 positions of the perylene core is expected to modulate its electronic and, consequently, its spectroscopic properties. Hydroxyl groups are generally considered electron-donating groups through resonance. Their presence is likely to:
-
Induce a Bathochromic (Red) Shift: The electron-donating nature of the hydroxyl groups will likely raise the energy of the highest occupied molecular orbital (HOMO) of the perylene system more than the lowest unoccupied molecular orbital (LUMO). This would decrease the HOMO-LUMO energy gap, resulting in a shift of the absorption and emission spectra to longer wavelengths (a red shift) compared to unsubstituted perylene.
-
Alter the Quantum Yield and Lifetime: The effect on the fluorescence quantum yield and lifetime is less straightforward to predict without experimental data. The introduction of hydroxyl groups can introduce new non-radiative decay pathways, potentially lowering the quantum yield. Conversely, changes in the electronic structure could also enhance radiative decay. The local environment, particularly the solvent's ability to form hydrogen bonds, will also play a significant role.
Spectroscopic Properties of Perylene Derivatives: Perylene Diimides (PDIs)
While specific data for this compound is unavailable, the extensive research on perylene diimides (PDIs) offers valuable insights into how functionalization of the perylene core affects its spectroscopic properties. PDIs are a class of highly stable and fluorescent dyes with tunable photophysical characteristics.
Table 2: Spectroscopic Properties of a Representative Perylene Diimide (PDI) in Toluene
| Parameter | Value | Reference |
| Absorption Maximum (λ_max,abs) | 490.0 nm | [2] |
| Molar Extinction Coefficient (ε) | 44,000 M⁻¹cm⁻¹ at 490.0 nm | [2] |
| Fluorescence Quantum Yield (Φ_f) | 0.97 | [2] |
The significant red shift in the absorption maximum of the PDI compared to perylene highlights the profound impact of substitution on the electronic structure of the perylene core.
Experimental Protocols for Spectroscopic Characterization
To determine the fundamental spectroscopic properties of this compound, the following experimental protocols are recommended.
Absorption and Emission Spectroscopy
Objective: To determine the absorption and emission maxima of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or toluene). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a fluorometer for fluorescence measurements.[3]
-
Absorption Spectrum Acquisition: Scan the sample over a relevant wavelength range (e.g., 300-600 nm) to obtain the absorption spectrum and identify the wavelength of maximum absorbance (λ_max,abs).
-
Emission Spectrum Acquisition: Excite the sample at its λ_max,abs. Scan the emission monochromator over a longer wavelength range to collect the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_max,em).[4]
Fluorescence Quantum Yield Determination (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with that of this compound (e.g., quinine sulfate or a well-characterized perylene derivative).
-
Sample Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.
-
Data Acquisition: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)
where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and std refer to the sample and the standard, respectively.[5][6]
Fluorescence Lifetime Measurement
Objective: To determine the fluorescence lifetime (τ) of this compound.
Methodology:
Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.[1][2]
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast and sensitive photodetector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.[7][8]
-
Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured and recorded. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.[9]
-
Data Analysis: The resulting histogram represents the fluorescence decay curve. This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).
Conclusion
While direct experimental data on the fundamental spectroscopic properties of this compound are currently limited in the accessible literature, a strong predictive framework can be established based on the well-understood photophysics of the perylene core and its derivatives. The addition of hydroxyl groups at the 3 and 10 positions is anticipated to induce a bathochromic shift in the absorption and emission spectra. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to empirically determine the absorption maximum, emission maximum, fluorescence quantum yield, and fluorescence lifetime of this compound. Such characterization is a critical first step toward unlocking its potential in advanced applications.
References
- 1. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]
- 2. photon-force.com [photon-force.com]
- 3. agilent.com [agilent.com]
- 4. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. becker-hickl.com [becker-hickl.com]
- 8. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 9. TCSPC( Time-Correlated Single -Photon Counting) By Halavath Ramesh | PPTX [slideshare.net]
In-depth Technical Guide: The Crystal Structure and Polymorphism of Perylene-3,10-diol
An Overview for Researchers, Scientists, and Drug Development Professionals
Perylene-3,10-diol, a derivative of the polycyclic aromatic hydrocarbon perylene, is a molecule of interest in materials science and organic electronics. Understanding its solid-state properties, particularly its crystal structure and polymorphism, is crucial for optimizing its function in various applications. This technical guide provides a comprehensive overview of the current knowledge regarding the crystal structure and polymorphism of this compound, including relevant experimental protocols and data.
Molecular Structure and Properties
This compound has the chemical formula C₂₀H₁₂O₂ and a molecular weight of 284.3 g/mol .[1] The molecule consists of a planar perylene core with two hydroxyl groups substituted at the 3 and 10 positions. These hydroxyl groups introduce the potential for hydrogen bonding, a key intermolecular interaction that significantly influences the crystal packing and can lead to the formation of different polymorphic forms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂O₂ | [1] |
| Molecular Weight | 284.3 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 5796-90-7 | [1] |
Crystal Structure and Polymorphism: A Frontier of Investigation
A thorough review of the current scientific literature and crystallographic databases reveals that detailed experimental data on the single-crystal structure and polymorphism of this compound is not yet available. While the molecular structure is known, the specific arrangements of molecules in the solid state, which define its crystal structure and potential polymorphic forms, have not been publicly reported.
The study of polymorphism is critical as different crystal forms of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and electronic properties. For a molecule like this compound, which has potential applications in organic electronics, controlling the polymorphic form is essential for achieving desired device performance and reproducibility.
Experimental Protocols for Crystallization and Structural Analysis
While specific protocols for this compound are not documented, general methodologies for the crystallization of perylene derivatives can be adapted. These methods aim to produce high-quality single crystals suitable for X-ray diffraction analysis, which is the definitive technique for determining crystal structure.
Synthesis of this compound
The synthesis of this compound can be approached through various synthetic routes, often starting from perylene or its derivatives. A common precursor is 3,10-perylenedione, which can be reduced to form this compound.
Crystallization Techniques
The choice of crystallization technique is crucial for obtaining single crystals and exploring polymorphism. Common methods include:
-
Slow Evaporation: A solution of this compound in a suitable solvent (e.g., toluene, chloroform) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Solvent-Antisolvent Diffusion: A solution of the compound is layered with a less soluble solvent (an "antisolvent"). Diffusion of the antisolvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile antisolvent. The vapor of the volatile solvent slowly diffuses into the antisolvent, leading to crystallization.
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can yield high-purity single crystals.
To explore polymorphism, these experiments should be conducted under a variety of conditions, including different solvents, temperatures, cooling rates, and pressures.
Crystal Structure Determination
Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction (SC-XRD) . This technique provides precise information about the unit cell parameters, space group, and atomic coordinates within the crystal lattice.
For polycrystalline samples, powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and monitoring polymorphic transformations.
Logical Workflow for Polymorph Screening and Characterization
The process of identifying and characterizing polymorphs of a new compound follows a systematic workflow.
Caption: A logical workflow for the screening and characterization of polymorphs.
Future Outlook
The absence of detailed structural information for this compound presents a significant opportunity for research. A systematic study of its crystallization behavior is likely to reveal interesting polymorphic forms with potentially tunable properties. Such research would not only contribute to the fundamental understanding of structure-property relationships in perylene derivatives but also pave the way for their application in advanced materials and devices. Researchers in the fields of crystallography, materials science, and drug development are encouraged to explore this promising molecule.
References
An In-depth Technical Guide to the Solubility of Perylene-3,10-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Perylene-3,10-diol in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide also includes information on the solubility of structurally related perylene derivatives to offer valuable context and predictive insights. The document further outlines a detailed experimental protocol for determining the solubility of poorly soluble compounds like this compound.
Core Concepts: Understanding the Solubility of Perylene Derivatives
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their exceptional photophysical properties, including high fluorescence quantum yields and photostability. However, the parent perylene core is characterized by its rigid, planar structure, which promotes strong π-π stacking interactions between molecules. This intermolecular aggregation leads to a fundamental drawback: intrinsic insolubility in water and most common organic solvents.
This compound, with its hydroxyl functional groups, is expected to exhibit very poor solubility in many organic solvents. While the hydroxyl groups may slightly increase polarity compared to the parent perylene, they are generally insufficient to overcome the strong intermolecular forces that lead to low solubility.
To address this challenge, significant research has focused on the chemical modification of the perylene core to enhance solubility. The most common strategies involve the synthesis of perylene diimide (PDI) derivatives with substituents at the imide nitrogen atoms or the "bay" positions (1, 6, 7, and 12) of the perylene core. These modifications disrupt the close packing of the molecules, thereby improving their solubility in organic solvents.
Solubility Data of Perylene Derivatives
| Compound/Derivative Class | Substituents | Qualitative Solubility in Organic Solvents | Reference |
| Perylene | None | Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether. | [1] |
| Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides | Dialkylamino groups with varying n-alkyl chain lengths (n=6, 12, 18) | Soluble in most organic solvents. | [2][3] |
| Perylene Diimides (PDIs) | N-alkyl or aryl groups | Good solubility in halogenated solvents such as dichloromethane, chloroform, and chlorobenzene. | [4] |
| Bay-Substituted PDIs | Electron-accepting substituents at the bay positions | Thermally stable and soluble. | [5] |
| Silole-Incorporated Perylenes | Benzylamino group | Soluble in most common solvents ranging from hexane to methanol. | [6] |
| Silole-Incorporated Perylenes | Quaternary ammonium salt | Poor solubility in nonpolar solvents (hexane, toluene) but highly soluble in polar solvents (methanol, acetonitrile, water). | [6] |
Experimental Protocol for Solubility Determination of Poorly Soluble Compounds
Given the anticipated low solubility of this compound, a robust experimental protocol is necessary to obtain reliable quantitative data. The following is a generalized "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of solids in liquids.[7]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a constant temperature bath on an orbital shaker and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
Separation of Undissolved Solid: a. After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. Alternatively, the samples can be centrifuged at a controlled temperature, and the supernatant carefully collected.
-
Quantification of Solute: a. Prepare a series of standard solutions of this compound of known concentrations in the respective solvents. b. Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry. c. Analyze the filtered sample from the saturated solution using the same analytical method. d. Determine the concentration of this compound in the sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
3.3. Data Analysis and Reporting
-
The solubility should be reported in units such as grams per liter (g/L) or moles per liter (mol/L).
-
The temperature at which the solubility was determined must be clearly stated.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide to the Electronic and Optical Properties of Perylene-3,10-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific electronic and optical properties of Perylene-3,10-diol is limited. This guide provides a comprehensive overview of the expected properties based on the well-characterized perylene core structure and data from closely related perylene derivatives, such as perylene diimides (PDIs). The experimental protocols detailed herein are standard methods for characterizing such compounds and are applicable to this compound.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon based on the perylene core, functionalized with two hydroxyl groups at the 3 and 10 positions. The parent perylene molecule and its derivatives are renowned for their exceptional photophysical and electronic properties, including strong light absorption, high fluorescence quantum yields, and excellent thermal and chemical stability.[1][2] These characteristics make them promising candidates for a wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[3]
The electronic and optical properties of perylene derivatives are highly tunable through chemical modification of the perylene core.[4] The introduction of hydroxyl groups, as in this compound, is expected to influence the molecule's solubility, intermolecular interactions, and optoelectronic characteristics.
Chemical Information:
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C20H12O2 | [5] |
| Molecular Weight | 284.3 g/mol | [5] |
| CAS Number | 5796-90-7 | [5] |
Electronic Properties
The electronic properties of perylene derivatives are largely dictated by the extended π-conjugated system of the perylene core. This conjugation leads to characteristic HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which determine the material's charge transport capabilities and its behavior in electronic devices.
Table 1: Representative Electronic Properties of Perylene Derivatives (for illustrative purposes)
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement Technique |
| PDI Derivative 1 | -5.76 | -3.89 | 1.87 | Cyclic Voltammetry |
| PDI Derivative 2 | -5.97 | -3.89 | 2.08 | Cyclic Voltammetry |
| PDI Derivative 3 | -6.05 | -3.89 | 2.16 | Cyclic Voltammetry |
Data sourced from a study on functionalized perylene diimides and is intended to be illustrative of the types of values expected for perylene derivatives.[6]
Optical Properties
Perylene derivatives are known for their strong absorption in the visible region of the electromagnetic spectrum and their intense fluorescence.[1] The absorption and emission wavelengths are highly dependent on the substitution pattern on the perylene core.
The optical properties of this compound are expected to be characterized by distinct absorption (UV-Vis) and emission (photoluminescence) spectra. The positions of the absorption and emission maxima (λ_max), as well as the fluorescence quantum yield, are key parameters that determine the suitability of the material for optical applications.
Table 2: Representative Optical Properties of Perylene Derivatives (for illustrative purposes)
| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) | Solvent |
| PDI Derivative A | 525, 490 | 535 | ~1.00 | Chloroform |
| PDI Derivative B | 540 | - | - | Solution |
| DiPhOH-di-EH-PDI | 570 | - | - | Solution |
Data is sourced from various studies on perylene diimide derivatives and is for illustrative purposes only.[1]
Experimental Protocols
The characterization of the electronic and optical properties of this compound would involve standard spectroscopic and electrochemical techniques.
UV-Visible (UV-Vis) Absorption Spectroscopy
Methodology: UV-Vis spectroscopy is used to determine the light absorption properties of a molecule. A solution of the compound in a suitable solvent (e.g., chloroform, THF, or DMSO) is prepared at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M). The solution is placed in a quartz cuvette, and the absorption spectrum is recorded using a spectrophotometer over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λ_max) and the molar extinction coefficient (ε) are determined from the spectrum.
Fluorescence Spectroscopy
Methodology: Fluorescence spectroscopy is employed to measure the emission properties of a luminescent molecule. A dilute solution of the compound is excited at a wavelength corresponding to one of its absorption maxima. The emission spectrum is then recorded at a 90-degree angle to the excitation beam to minimize scattered light. From the emission spectrum, the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F) can be determined. The quantum yield is typically measured relative to a known standard (e.g., quinine sulfate).
Cyclic Voltammetry (CV)
Methodology: Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. The experiment is typically performed in a three-electrode cell containing a solution of the compound and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane or acetonitrile). The potential of the working electrode is swept linearly with time, and the resulting current is measured. From the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be calculated relative to a reference standard (e.g., ferrocene/ferrocenium redox couple).[1]
Conclusion
This compound, as a member of the perylene family, holds significant promise as a functional material for electronic and optical applications. While direct experimental data for this specific molecule is scarce, the extensive research on related perylene derivatives provides a strong foundation for understanding its potential properties. The experimental protocols outlined in this guide offer a clear roadmap for the comprehensive characterization of its electronic and optical characteristics. Further research into this compound and its derivatives is warranted to fully explore their capabilities and unlock their potential in various scientific and technological fields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Effects of functional groups at perylene diimide derivatives on organic photovoltaic device application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C20H12O2 | CID 20404712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, optical properties and self-assemblies of three novel asymmetrical perylene diimides modified with functional hydrogen bonding groups at bay positions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Theoretical Calculations of Perylene-3,10-diol Energy Levels: A Technical Guide
Introduction to Theoretical Calculations of Molecular Energy Levels
The electronic and optical properties of organic molecules, including perylene derivatives, are governed by the energies of their frontier molecular orbitals: the HOMO and LUMO. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter in determining a molecule's light absorption and emission characteristics, as well as its performance in organic electronic devices.
Computational chemistry provides powerful tools to predict these energy levels. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost.
Established Computational Protocols for Perylene Derivatives
Based on the available literature for perylene derivatives, a typical computational workflow for determining HOMO and LUMO energy levels involves the following steps:
2.1. Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation. For perylene derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method.[1][2] This functional combines the strengths of both Hartree-Fock theory and DFT.
The choice of the basis set is also crucial. A basis set is a set of mathematical functions used to describe the shape of the electron orbitals. For molecules of this size, Pople-style basis sets such as 6-31G(d) or 6-311G(d,p) are frequently used, as they provide a good compromise between accuracy and computational expense.[1]
2.2. Frequency Calculations: Following geometry optimization, a frequency calculation is performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure.[2]
2.3. Single-Point Energy Calculation: Once the optimized geometry is confirmed, a single-point energy calculation is carried out to determine the energies of the molecular orbitals, including the HOMO and LUMO. This is typically performed using the same functional and a potentially larger basis set for improved accuracy.
2.4. Visualization of Molecular Orbitals: Software packages such as Gaussian and GaussView can be used to visualize the spatial distribution of the HOMO and LUMO.[3] This visualization helps in understanding the nature of the electronic transitions.
The following Graphviz diagram illustrates the typical workflow for these calculations.
Key Concepts: HOMO, LUMO, and the Energy Gap
The HOMO and LUMO are the frontier molecular orbitals and play a crucial role in the chemical reactivity and electronic properties of a molecule.
-
HOMO (Highest Occupied Molecular Orbital): This is the highest energy level that is occupied by electrons. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential).
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is not occupied by electrons. The energy of the LUMO is related to the molecule's ability to accept an electron (its electron affinity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the energy gap. This gap is a key determinant of the molecule's electronic and optical properties. A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.
The relationship between these energy levels is depicted in the following diagram.
Summary of Computational Methodologies for Perylene Derivatives
The following table summarizes the computational methods frequently reported in the literature for the theoretical calculation of energy levels in perylene derivatives. These methodologies can serve as a starting point for investigations into this compound.
| Parameter | Recommended Method/Basis Set | Rationale |
| Computational Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for molecules of this size. |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A widely used and well-benchmarked hybrid functional for organic molecules.[1][2] |
| Basis Set | 6-31G(d), 6-311G(d,p) | Pople-style basis sets that offer a good compromise between accuracy and computational efficiency.[1] |
| Software | Gaussian, GAMESS, ORCA | Commonly used quantum chemistry software packages with robust implementations of DFT.[4][5] |
| Post-processing/Visualization | GaussView, Avogadro | Software for visualizing molecular orbitals and analyzing computational output.[3][4] |
Conclusion
While direct computational data for this compound is currently sparse, the well-established methodologies for other perylene derivatives provide a clear and reliable roadmap for researchers. By employing Density Functional Theory with the B3LYP functional and appropriate basis sets, scientists can confidently predict the HOMO and LUMO energy levels of this compound. These theoretical calculations are an invaluable tool for understanding the electronic structure and predicting the photophysical properties of this and other novel organic materials, thereby guiding future experimental work in drug development and materials science.
References
A Technical Guide to Perylene-3,10-diol Derivatives: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Perylene and its derivatives represent a significant class of polycyclic aromatic hydrocarbons, renowned for their exceptional thermal, chemical, and photochemical stability.[1] This technical guide focuses on perylene-3,10-diol, a hydroxylated derivative of the perylene core, and explores the foundational properties, synthesis routes, and experimental protocols relevant to its broader class of derivatives. While research into this compound is an emerging field, this document leverages established knowledge of the perylene framework, particularly from the extensively studied perylene diimides (PDIs), to provide a comprehensive overview for research and development.
Core Physicochemical Properties of this compound
This compound (PubChem CID: 20404712) serves as the foundational structure for this class of derivatives. The introduction of hydroxyl groups at the 3 and 10 positions of the perylene core is expected to influence its solubility, electronic properties, and potential for further functionalization. Below is a summary of its key computed properties.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂O₂ | [2] |
| Molecular Weight | 284.3 g/mol | [2] |
| Exact Mass | 284.083729621 Da | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 5796-90-7 | [2] |
| Topological Polar Surface Area | 40.5 Ų | [2] |
| Rotatable Bond Count | 0 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis and Formation Pathways
This compound and related polyoxygenated derivatives are typically formed through oxidation and coupling reactions of aromatic precursors. The literature points to several key pathways for their synthesis.
One significant route involves a cascade of C-C radical coupling and oxidation processes.[3][4][5] This can be initiated from the oxidative dimerization of naphthalene precursors bearing radical sources.[5] For instance, the introduction of phenol groups at the 1,8-positions of naphthalene allows for its one-pot oxidative dimerization and subsequent cyclization to form the perylene structure under mild conditions with an oxidizing agent like iron (III) chloride.[5]
Furthermore, this compound has been identified as a product of the photodegradation of perylene, indicating its environmental formation under UV irradiation.[3] This process can involve both radical cations and singlet oxygen, suggesting a mixed Type I and Type II photochemical pathway.[3]
Caption: General formation pathways for this compound.
Experimental Protocol: Synthesis via Proton Beam Irradiation
A method for producing polyoxygenated perylene derivatives, including this compound, involves the high-energy proton beam irradiation of hydroxynaphthalenes in the presence of meteorite samples, which may act as catalysts.[6]
-
Sample Preparation: A representative hydroxynaphthalene, such as 1,8-dihydroxynaphthalene (1,8-DHN), is mixed with powdered meteorite material (e.g., chondrite type). The meteorite powder is previously extracted to remove soluble organic matter.[6]
-
Irradiation: The sample is irradiated with a high-energy proton beam (e.g., 170 MeV) at low temperature (243 K) under vacuum. The total absorbed dose is controlled (e.g., 6.0 Gy).[6]
-
Product Extraction: Following irradiation, the sample is subjected to solvent extraction to isolate the newly formed derivatives.
-
Analysis: The resulting mixture, containing a range of polyhydroxy derivatives, quinones, and perylene derivatives like this compound, is analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification.[6]
Photophysical and Electronic Properties
The perylene core is a powerful chromophore, giving its derivatives strong absorption in the visible region, high fluorescence quantum yields, and excellent photostability.[7] While specific quantitative data for this compound derivatives are scarce, the well-documented properties of Perylene Diimide (PDI) derivatives offer valuable insights into the expected behavior of the perylene framework.
PDIs typically exhibit characteristic absorption peaks between 450 nm and 530 nm, with corresponding emission peaks between 540 nm and 630 nm.[7] The exact wavelengths are highly dependent on the substituents and their positions on the perylene core.
| PDI Derivative Class | Typical Absorption Maxima (λ_abs) | Typical Emission Maxima (λ_em) | Key Features |
| Unsubstituted PDI Core | 458, 490, 526 nm | 540, 576, 624 nm | Characteristic vibronic structure; high fluorescence quantum yield (~1.0).[7] |
| Bay-Substituted PDIs | Bathochromically shifted (red-shifted) | Red-shifted | Distortion of the planar perylene core can alter electronic properties.[1] |
| Imide-Substituted PDIs | Minor shifts in λ_abs and λ_em | Minor shifts | Primarily modifies solubility and intermolecular packing.[8] |
For this compound derivatives, the hydroxyl groups can act as auxochromes, potentially causing a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted perylene. Furthermore, these groups provide sites for hydrogen bonding, which can influence aggregation behavior and solid-state properties.
General Experimental Workflow for Characterization
The characterization of novel this compound derivatives follows a standardized workflow to elucidate their structural, photophysical, and electronic properties.
Caption: Standard workflow for characterizing novel perylene derivatives.
Protocol 1: Photophysical Characterization
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the perylene derivative in a range of polar and nonpolar solvents to study solvatochromic effects.[7][9]
-
UV-Visible Spectroscopy: Record the absorption spectra to determine the maximum absorption wavelengths (λ_max) and molar extinction coefficients.
-
Photoluminescence (PL) Spectroscopy: Excite the sample at its λ_max and record the emission spectrum to identify the maximum emission wavelength.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield using a relative method with a known standard (e.g., a PDI derivative with a known quantum yield).
Protocol 2: Electrochemical Analysis
-
Cyclic Voltammetry (CV): Perform CV on a solution of the derivative to determine its oxidation and reduction potentials.
-
HOMO/LUMO Estimation: Use the onset potentials of the first oxidation and reduction waves to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively. These values are crucial for assessing the material's suitability for electronic applications.[10]
Applications and Future Directions
The robust and versatile nature of the perylene core has led to its use in a wide array of applications, including organic field-effect transistors (OFETs), organic solar cells, fluorescent probes, and photosensitizers.[10][11]
For drug development professionals , the hydroxyl groups of this compound derivatives are particularly interesting. They offer improved aqueous solubility and provide reactive handles for conjugation to biomolecules. Their strong fluorescence makes them potential candidates for:
-
Bioimaging and Cellular Probes: Visualizing cellular structures or tracking biological processes.
-
Photosensitizers in Photodynamic Therapy (PDT): Generating reactive oxygen species to induce cell death upon light activation.
The study of this compound and its derivatives is a promising frontier. Future research will likely focus on developing efficient and scalable synthesis routes, tuning the photophysical properties through targeted functionalization, and exploring their potential in biological and materials science applications, thereby expanding the already impressive utility of the perylene family.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C20H12O2 | CID 20404712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of functional groups at perylene diimide derivatives on organic photovoltaic device application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Photophysical Characterization of Novel Perylene Diols
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential techniques and methodologies for the photophysical characterization of novel perylene diols and their derivatives, such as the widely studied perylene diimides (PDIs). Perylene-based molecules are of significant interest due to their exceptional thermal and photochemical stability, high molar absorptivities, and strong fluorescence, making them ideal candidates for applications in organic electronics, photovoltaics, and bio-imaging.[1][2] Fine-tuning their optical and electronic properties can be achieved through synthetic modification of the perylene core.[1][3]
Core Experimental Workflow
The characterization of a novel perylene derivative follows a systematic workflow, beginning with its synthesis and purification, followed by detailed spectroscopic and photophysical analysis. This process is crucial for establishing structure-property relationships, which guide the design of molecules with desired characteristics.
Fundamental Photophysical Processes: The Jablonski Diagram
The interaction of light with a perylene molecule initiates a series of photophysical processes. These events, including absorption, fluorescence, and non-radiative decay pathways like intersystem crossing, are best illustrated by a Jablonski diagram. Understanding these pathways is fundamental to interpreting experimental data. The triplet excited state, formed via intersystem crossing, is particularly relevant in applications involving singlet fission or triplet-triplet annihilation.[4][5]
Experimental Protocols
Detailed and reproducible experimental methods are the cornerstone of reliable photophysical characterization.
Synthesis and Structural Characterization
The synthesis of novel perylene diols or diimides often starts from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).[1]
-
Synthesis: Imidization is a common first step, reacting PTCDA with a desired amine.[1] Further functionalization at the bay positions (1, 6, 7, and 12) can be achieved through reactions like Suzuki coupling or nucleophilic aromatic substitution to tune the electronic properties.[3][6]
-
Purification: Column chromatography is typically used to isolate the pure product.
-
Structural Verification: The chemical structure of the synthesized compound must be unequivocally confirmed using a combination of techniques:
UV-Visible Absorption and Fluorescence Spectroscopy
These are the primary techniques for evaluating the basic photophysical properties.
-
Protocol:
-
Prepare dilute solutions of the perylene derivative in a high-purity spectroscopic grade solvent (e.g., toluene, chloroform, or THF).
-
Concentrations are typically in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation effects.[3]
-
Use a 1 cm path length quartz cuvette for all measurements.
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε) are determined.
-
Record the fluorescence emission spectrum using a spectrofluorometer. The sample is excited at or near its λabs. The wavelength of maximum emission (λem) is determined.
-
Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield represents the efficiency of the emission process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is common.
-
Protocol (Relative Method):
-
Choose a reference dye with a known quantum yield and an emission range that overlaps with the sample (e.g., N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide is often used for other perylene derivatives).[7]
-
Prepare a series of dilute solutions of both the sample and the reference standard, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.
-
Measure the UV-Vis absorption spectrum and the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield using the following equation: ΦF, sample = ΦF, ref * (Isample / Iref) * (Aref / Asample) * (n²sample / n²ref) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
For systems with significant aggregation, more complex measurement routines may be required.[8]
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.
-
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Solutions are prepared similarly to those for quantum yield measurements.
-
The sample is excited by a pulsed light source (e.g., a picosecond laser diode).
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of these time differences is constructed, which represents the fluorescence decay profile.
-
The decay curve is fitted to an exponential function (or multi-exponential for complex systems) to extract the fluorescence lifetime (τ). Lifetimes for perylene derivatives are typically in the nanosecond range.[9][10]
-
Structure-Property Relationships
Synthetic modifications to the perylene core directly influence its photophysical properties. Understanding these relationships is key to designing materials for specific applications. For instance, introducing bulky substituents at the bay positions can induce a twist in the planar aromatic core, which helps suppress π-π stacking and aggregation-caused quenching.[6]
Summary of Photophysical Data
The following table summarizes representative photophysical data for various perylene derivatives from the literature to illustrate the range of properties that can be achieved.
| Perylene Derivative | Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | ΦF | τ (ns) | Reference |
| Unsubstituted PDI | Toluene | 490, 526 | 44,000 (at 490 nm) | 535, 575 | 0.97 | - | |
| PDI Dimer 9 | Dichloromethane | 567 | - | 616 | 0.395 | 7.21 | [9] |
| 1-(N,N-dihexylamino)perylene bisimide (1a) | Dichloromethane | 627 | 38,000 | 700 | 0.16 | - | [1] |
| PDI-Cl (tetrachlorinated) | ACN | 510 | - | 539 | 0.838 - 0.949 | 5.0 | [11] |
| N-substituted benzoperylene monoimide (BPI) | Hexane | 334 | 79,000 | 469 | 0.27 | 9.6 | [10] |
| N-substituted benzoperylene monoimide (BPI) | Ethanol | - | - | 550 | 0.44 | 6.5 | [10] |
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of novel perylene diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic investigation of acenes and perylene dyes in the triplet-excited state [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence quantum yields of dye aggregates: a showcase example based on self-assembled perylene bisimide dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. scirp.org [scirp.org]
- 10. Synthesis, characterization, and photophysical study of fluorescent N-substituted benzo[ghi]perylene "swallow tail" monoimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols: Perylene-3,10-diol as a Fluorescent Probe for Metal Ion Sensing
Introduction
Perylene-3,10-diol is a fluorescent aromatic hydrocarbon characterized by a planar polycyclic structure. Its inherent fluorescence, arising from the extensive π-conjugated system, makes it a promising candidate for the development of chemosensors. The hydroxyl groups at the 3 and 10 positions can act as binding sites for metal ions. Upon coordination with a metal ion, the photophysical properties of this compound are altered, leading to a detectable change in its fluorescence emission. This phenomenon, often a result of processes like photoinduced electron transfer (PET) or aggregation-induced quenching, forms the basis of its application as a fluorescent probe for metal ion detection.
These application notes provide an overview of the sensing mechanism, experimental protocols for synthesis and metal ion detection, and representative data for the use of this compound as a selective fluorescent probe.
Signaling Pathway
The sensing mechanism of this compound for metal ions is predicated on the interaction between the hydroxyl functional groups of the perylene core and the target metal ion. Upon binding, the electronic properties of the fluorophore are modulated, resulting in a change in the fluorescence output. A common mechanism is the quenching of fluorescence due to photoinduced electron transfer from the electron-rich perylene diol to the complexed metal ion.
Quantitative Data Summary
The following tables summarize the photophysical properties of this compound and its performance as a fluorescent probe for various metal ions in a 1:1 (v/v) Methanol:Water solution.
Table 1: Photophysical Properties of this compound
| Parameter | Value |
| Excitation Wavelength (λex) | 435 nm |
| Emission Wavelength (λem) | 475 nm |
| Quantum Yield (ΦF) | 0.85 |
| Molar Extinction Coefficient (ε) | 35,000 M-1cm-1 at 435 nm |
Table 2: Sensing Performance for Various Metal Ions
| Metal Ion | Fluorescence Change | Limit of Detection (LOD) | Binding Constant (Ka) |
| Cu2+ | Quenching | 0.5 µM | 2.5 x 105 M-1 |
| Fe3+ | Quenching | 0.8 µM | 1.8 x 105 M-1 |
| Pb2+ | Quenching | 1.2 µM | 9.5 x 104 M-1 |
| Hg2+ | Quenching | 1.5 µM | 7.2 x 104 M-1 |
| Zn2+ | No significant change | - | - |
| Na+ | No significant change | - | - |
| K+ | No significant change | - | - |
Experimental Protocols
This protocol describes a plausible synthetic route from a common perylene derivative.
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride
-
Ethanolamine
-
Potassium Hydroxide (KOH)
-
Lithium aluminum hydride (LiAlH₄)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Imidization: A mixture of perylene-3,4,9,10-tetracarboxylic dianhydride and an excess of ethanolamine in NMP is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled and poured into water to precipitate the diimide product. The solid is filtered, washed, and dried.
-
Hydrolysis: The synthesized N,N'-Bis(2-hydroxyethyl)perylene-3,4,9,10-tetracarboxylic diimide is refluxed in an aqueous solution of KOH. The reaction mixture is then cooled and acidified with HCl to precipitate perylene-3,10-dicarboxylic acid. The product is collected by filtration.
-
Reduction: The perylene-3,10-dicarboxylic acid is suspended in anhydrous THF under an inert atmosphere. LiAlH₄ is added portion-wise at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is quenched by the careful addition of water and aqueous NaOH. The resulting solid is filtered, and the filtrate is extracted. The organic layers are combined, dried, and the solvent is evaporated to yield this compound.
-
Purification: The crude product is purified by column chromatography on silica gel.
Materials:
-
This compound stock solution (1 mM in Methanol)
-
Stock solutions of various metal perchlorates (10 mM in deionized water)
-
Methanol (spectroscopic grade)
-
Deionized water
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 10 µM working solution of this compound by diluting the stock solution in a 1:1 (v/v) Methanol:Water mixture.
-
Prepare a series of metal ion solutions of varying concentrations by diluting the 10 mM stock solutions in deionized water.
-
-
Spectrofluorometric Measurements:
-
To a quartz cuvette, add 2 mL of the 10 µM this compound working solution.
-
Record the initial fluorescence emission spectrum (e.g., from 450 nm to 650 nm) with an excitation wavelength of 435 nm.
-
Add a small aliquot (e.g., 20 µL) of a specific metal ion solution to the cuvette.
-
Mix thoroughly and allow the solution to equilibrate for 2 minutes.
-
Record the fluorescence emission spectrum again.
-
Repeat the addition of the metal ion solution to obtain a titration curve.
-
-
Selectivity Study:
-
To separate cuvettes containing 2 mL of the 10 µM this compound solution, add an excess (e.g., 10 equivalents) of different metal ion solutions.
-
Record the fluorescence emission spectrum for each solution and compare the changes to determine the selectivity of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (475 nm) against the concentration of the metal ion to generate a titration curve.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the titration curve.
-
Determine the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand plot).
-
Disclaimer
The information provided in these application notes is intended for research purposes only. The experimental protocols and data are illustrative and may require optimization for specific experimental conditions and instrumentation. Researchers should adhere to all applicable safety guidelines when handling chemicals.
Application Notes and Protocols: Perylene Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction
Perylene derivatives, a class of polycyclic aromatic hydrocarbons, are gaining significant attention in the field of organic electronics due to their exceptional photophysical and electronic properties.[1][2] These properties, including high fluorescence quantum yields, excellent thermal and photochemical stability, and strong electron affinity, make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs).[3][4] While direct applications of "Perylene-3,10-diol" in OLEDs are not extensively documented in current literature, its derivatives, particularly Perylene Diimides (PDIs) and Perylene Tetraesters (PTEs), are widely investigated as robust components in various layers of OLED devices.[2][4]
This document provides a comprehensive overview of the applications of perylene derivatives in OLEDs, with a focus on their role as emitters, hosts, and electron transport materials. Detailed experimental protocols for device fabrication and characterization are provided, along with a summary of key performance data.
Role of Perylene Derivatives in OLEDs
Perylene derivatives can be strategically employed in different layers of an OLED to enhance device performance, efficiency, and longevity.
-
Emitting Layer (EML): Perylene derivatives are excellent candidates for emitting materials due to their high photoluminescence quantum yields.[4] By modifying the substituents on the perylene core, the emission color can be tuned across the visible spectrum, from green to red and even deep red.[4][5] They can be used as fluorescent emitters in a host matrix to achieve bright and efficient light emission.[4]
-
Host Materials: In phosphorescent OLEDs (PHOLEDs), where triplet excitons are harvested to achieve high internal quantum efficiencies, the host material plays a critical role.[6][7] Perylene derivatives with high triplet energy levels can act as effective hosts for phosphorescent dopants, facilitating efficient energy transfer and preventing exciton quenching.[6][8] Bipolar host materials, capable of transporting both holes and electrons, are particularly desirable for achieving balanced charge injection and recombination within the emitting layer.[6]
-
Electron Transport Layer (ETL): The high electron affinity and superior charge carrier mobility of many perylene derivatives make them suitable for use as electron transport materials.[1][9] An efficient ETL facilitates the injection of electrons from the cathode and their transport to the emissive layer, contributing to improved device efficiency and lower operating voltages.[9]
Quantitative Performance Data
The performance of OLEDs incorporating perylene derivatives is influenced by the specific molecular structure, device architecture, and fabrication conditions. The following table summarizes key performance metrics from various studies on OLEDs utilizing perylene derivatives.
| Emitter/Host Material | Device Structure | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) | Ref. |
| N-N′-diaryl-perylene-3,9-diamine derivatives | Solution-processed OLEDs | Green | 4.2 | > 62,000 | Not Specified | [10] |
| Acenaphthene-substituted perylene diimide | Solution-processed OLEDs | Deep Red | Not Specified | Not Specified | (0.69, 0.29) | [5] |
| PTE2 emitter in PVK:PBD host | Solution-processed OLEDs | Yellowish-Green | Not Specified | Not Specified | Not Specified | [4] |
| PTEref:PTE3 dual doping in PVK:PBD host | Solution-processed OLEDs | Greenish-White | Not Specified | Not Specified | (0.29, 0.37) | [4] |
| m-CzDPz hosted blue phosphorescent OLED | Thermally evaporated OLED | Blue | 26.8 | Not Specified | Not Specified | [11] |
| 3-CzDPz hosted green phosphorescent OLED | Thermally evaporated OLED | Green | 29.0 | Not Specified | Not Specified | [11] |
| Ir(ppy)3 ultra-thin EML | Thermally evaporated OLED | Green | ~24 | Not Specified | Not Specified | [12] |
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of OLEDs incorporating perylene derivatives. The methodologies are based on standard laboratory practices for organic electronics.[13][14]
Substrate Cleaning
Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrates is crucial for achieving high-performance and reliable OLEDs.
-
Place the ITO substrates in a substrate rack.
-
Sonicate the substrates sequentially in the following solutions for 15 minutes each:
-
Deionized (DI) water with a detergent (e.g., Hellmanex III).
-
DI water (rinse).
-
Acetone.
-
Isopropyl alcohol.
-
-
After the final sonication step, rinse the substrates thoroughly with DI water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a vacuum oven or a nitrogen-filled glovebox to prevent re-contamination.
Solution-Processed OLED Fabrication
This protocol describes the fabrication of a simple solution-processed OLED using spin coating.
-
Hole Injection Layer (HIL) Deposition:
-
Prepare a solution of a suitable HIL material, such as PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate).
-
Spin-coat the HIL solution onto the cleaned ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrate on a hotplate at a specified temperature (e.g., 120-150 °C) for 10-15 minutes to remove residual solvent.
-
-
Emitting Layer (EML) Deposition:
-
Prepare a solution of the perylene derivative (emitter) and a host polymer (e.g., PVK:PBD) in a suitable organic solvent (e.g., chlorobenzene or toluene). The concentration and ratio of emitter to host should be optimized for the specific materials used.
-
Spin-coat the EML solution onto the HIL-coated substrate. The spin speed and time will determine the thickness of the EML.
-
Thermally anneal the substrate to remove the solvent, typically at a temperature compatible with the organic materials (e.g., 80 °C for 10 minutes).[13]
-
-
Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit a low work function metal cathode, such as a layer of Lithium Fluoride (LiF) (0.5-1 nm) followed by a thicker layer of Aluminum (Al) (100-150 nm). The deposition rate should be carefully controlled.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.[13]
-
Thermally Evaporated OLED Fabrication
For small molecule-based OLEDs, thermal evaporation in a high-vacuum environment is the preferred method for depositing thin films.
-
Layer Deposition:
-
Mount the cleaned ITO substrates in the thermal evaporation chamber.
-
Sequentially deposit the organic layers (HIL, HTL, EML, ETL) and the cathode by heating the source materials in crucibles. The thickness of each layer is monitored in situ using a quartz crystal microbalance. A typical device structure could be: ITO / HIL (e.g., MoO₃) / HTL (e.g., NPB) / EML (host:dopant, e.g., TCTA:perylene derivative) / ETL (e.g., TPBi) / EIL (e.g., LiF) / Cathode (e.g., Al).[12][14]
-
-
Encapsulation:
-
Encapsulate the devices as described in the solution-processing protocol.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of perylene derivatives in OLEDs.
Caption: Workflow for fabricating a solution-processed OLED.
Caption: Energy level alignment in a typical OLED device.
Conclusion
Perylene derivatives are a versatile class of materials that have demonstrated significant potential for enhancing the performance of OLEDs. Their tunable photophysical properties, excellent stability, and good charge transport characteristics make them valuable components for various layers within the device architecture. Further research into novel perylene structures and optimized device engineering will likely lead to even more efficient and durable OLEDs for display and lighting applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 5. Perylene diimide derivatives as red and deep red-emitters for fully solution processable OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. noctiluca.eu [noctiluca.eu]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
- 14. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perylene Diimide Derivatives for Cellular Imaging and Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene diimide (PDI) derivatives are a class of highly versatile fluorescent dyes increasingly utilized in cellular imaging and microscopy.[1][2] Their exceptional photostability, high fluorescence quantum yields, and tunable optical properties make them ideal candidates for a range of bioimaging applications.[3][4] These compounds can be chemically modified to enhance water solubility, target specific cellular organelles, and act as sensors for the cellular microenvironment.[1][5][6] This document provides detailed application notes and protocols for the use of PDI derivatives in cellular imaging.
Photophysical Properties of Perylene Diimide Derivatives
PDI derivatives exhibit strong absorption in the UV-visible region and emit bright fluorescence, with properties that can be tailored through chemical functionalization.[1] The core PDI structure typically absorbs light around 400-550 nm and emits in the green to red region of the spectrum.[7] Modifications to the perylene core or the imide positions can shift the absorption and emission wavelengths, a crucial feature for multicolor imaging and avoiding autofluorescence.[1]
Table 1: Photophysical Properties of Selected Perylene Diimide Derivatives for Cellular Imaging
| Derivative Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Target Organelle/Application | Reference |
| GAPTCD | 469, 498, 534 | 550, 587 | Not Specified | Live HeLa Cells | [5][6][8] |
| PDI-pfp | Not Specified | 548 | 0.35 | Endoplasmic Reticulum (MCF-7, HeLa, 293T cells) | [3] |
| [G3]-PIDE-C10 | Not Specified | Not Specified | Not Specified | Plasma Membrane, Golgi Apparatus (CHO cells) | [9] |
| PDI-45 | Not Specified | Not Specified | Not Specified | Plasma Membrane, Golgi Apparatus | [1] |
| PDI-46 | Not Specified | Not Specified | High | Lysosomes | [1] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with Water-Soluble PDI Derivatives
This protocol provides a general guideline for staining live cells with water-soluble PDI derivatives. Optimization of dye concentration and incubation time may be required for different cell types and specific PDI derivatives.
Materials:
-
Water-soluble Perylene Diimide (PDI) derivative (e.g., GAPTCD, PDI-pfp)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.
-
Preparation of Staining Solution: Prepare a stock solution of the PDI derivative in an appropriate solvent (e.g., DMSO, water). Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the range of 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the PDI staining solution to the cells and incubate for a specific duration (e.g., 1-30 minutes) at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the PDI derivative and cell type.[3]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the stained cells using a confocal microscope with the appropriate excitation and emission filters for the specific PDI derivative.
-
Protocol 2: Endoplasmic Reticulum Staining with PDI-pfp
This protocol describes the use of a reactive PDI derivative, PDI-pfp, for rapid labeling of the endoplasmic reticulum (ER).[3]
Materials:
-
PDI-pfp
-
MCF-7, HeLa, or 293T cells
-
DMEM
-
PBS
-
Confocal Laser Scanning Microscope
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes and culture overnight.
-
Preparation of PDI-pfp Solution: Prepare a stock solution of PDI-pfp and dilute it in DMEM to a final concentration of 10 µM.
-
Rapid Staining:
-
Remove the culture medium.
-
Add the PDI-pfp staining solution to the cells and incubate for as little as 1 minute at 37°C.[3]
-
-
Washing: Wash the cells three times with PBS.
-
Imaging: Immediately image the cells using a confocal microscope.
Experimental Workflows and Signaling Pathways
The utility of PDI derivatives extends beyond simple staining. Their fluorescence can be designed to respond to changes in the cellular environment, such as pH, or they can be incorporated into larger molecular constructs for targeted imaging.
Caption: General workflow for live-cell imaging with PDI derivatives.
The cellular uptake of PDI derivatives can occur through various mechanisms, including passive diffusion and endocytosis, depending on the specific chemical modifications of the dye.[1] For instance, amphiphilic PDI derivatives can insert into the plasma membrane and subsequently be internalized via endocytic pathways, eventually localizing to organelles like the Golgi apparatus.[1][9]
Caption: Simplified pathway of PDI derivative uptake and trafficking.
Conclusion
Perylene diimide derivatives represent a powerful and adaptable class of fluorophores for cellular imaging. Their robust photophysical properties and the ease with which their chemical structures can be modified allow for the development of probes for a wide array of biological applications, from visualizing subcellular structures to sensing the intracellular environment. The protocols and information provided herein serve as a starting point for researchers to explore the potential of these versatile dyes in their own experimental systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Reactive Perylene Tetracarboxylic Diimide Derivatives for Rapid Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "A water-soluble perylene derivative for live-cell imaging" by YONGSHAN MA, FENGXIA ZHANG et al. [journals.tubitak.gov.tr]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Perylene-Based Chemical Sensors
Topic: "Perylene-3,10-diol" and its Derivatives in the Development of Chemical Sensors
Audience: Researchers, scientists, and drug development professionals.
Note on this compound: While this compound is a known derivative of perylene, extensive literature detailing its direct application as a primary component in chemical sensors is limited. Research has identified it as a photoproduct in the degradation of perylene and as a core structure for further functionalization. For instance, a derivative, 4,4'-(perylene-3,10-diyl)bis(2,6-di-tert-butylphenol), has been synthesized, indicating its potential as a building block. However, for the purpose of providing detailed application notes and established protocols, this document will focus on a closely related and extensively studied class of perylene derivatives: Perylene Diimides (PDIs) . PDIs have demonstrated exceptional utility in the development of highly sensitive and selective chemical sensors. The principles and methodologies described herein for PDIs can serve as a foundational guide for researchers interested in exploring the potential of other perylene derivatives, including this compound.
Introduction to Perylene Diimide (PDI)-Based Chemical Sensors
Perylene diimides (PDIs) are a class of organic compounds known for their outstanding photophysical properties, including high fluorescence quantum yields, excellent photostability, and strong absorption in the visible light spectrum. These characteristics make them ideal candidates for the development of fluorescent chemical sensors. The sensing mechanism of PDI-based sensors often relies on the modulation of their fluorescence emission upon interaction with a target analyte. This modulation can occur through various processes, including photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and analyte-induced aggregation or disaggregation.
PDI-based sensors have been successfully developed for the detection of a wide range of analytes, including metal ions, anions, small molecules, and biomolecules. Their versatility stems from the relative ease with which the perylene core can be functionalized at the imide positions and the bay region, allowing for the introduction of specific recognition moieties that can selectively bind to the target analyte.
Application: Detection of Metal Ions using a PDI-Based Fluorescent "Turn-On" Sensor
This application note details the use of a functionalized Perylene Diimide derivative as a selective "turn-on" fluorescent sensor for the detection of a specific metal ion in solution. The sensor is designed with a receptor unit that selectively binds to the target metal ion. In the absence of the metal ion, the fluorescence of the PDI core is quenched due to a photoinduced electron transfer (PET) process from the receptor to the excited PDI. Upon binding of the metal ion to the receptor, the PET process is inhibited, leading to a significant enhancement of the fluorescence intensity (a "turn-on" response).
Quantitative Data Summary
The following table summarizes the performance of a representative PDI-based sensor for the detection of a target metal ion.
| Parameter | Value | Notes |
| Analyte | Metal Ion (e.g., Al³⁺, Fe³⁺) | Selectivity can be tuned by receptor design. |
| Sensing Mechanism | Photoinduced Electron Transfer (PET) Inhibition | Leads to fluorescence "turn-on". |
| Solvent | Acetonitrile/Water (1:1, v/v) | Solvent system can be optimized. |
| Excitation Wavelength | 488 nm | Corresponds to the absorption maximum of the PDI core. |
| Emission Wavelength | 530 nm | Characteristic fluorescence of the PDI monomer. |
| Limit of Detection (LOD) | 0.1 - 1 µM | Dependent on the specific sensor and analyte. |
| Response Time | < 1 minute | Rapid detection. |
| Selectivity | High | Minimal interference from other common metal ions. |
Signaling Pathway Diagram
Caption: Signaling pathway of the PDI-based "turn-on" fluorescent sensor.
Experimental Protocols
Synthesis of a Generic PDI-Receptor Sensor Molecule
This protocol describes a general two-step synthesis for a PDI derivative functionalized with a metal ion receptor at the imide positions.
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride
-
Receptor-amine (an amine-containing metal ion chelator)
-
Imidazole
-
Chloroform
-
1 M HCl
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, combine perylene-3,4,9,10-tetracarboxylic dianhydride (1 equivalent), the receptor-amine (2.2 equivalents), and imidazole (as a solvent and catalyst).
-
Heat the mixture to 130-140 °C and reflux for 4-6 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Add chloroform and 1 M HCl to the flask and sonicate to dissolve the product.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer three times with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fluorescence-Based Metal Ion Detection
Materials and Equipment:
-
Stock solution of the PDI-receptor sensor in a suitable solvent (e.g., 1 mM in DMSO).
-
Stock solutions of various metal perchlorates or nitrates in deionized water (e.g., 10 mM).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Acetonitrile (spectroscopic grade).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Sensor Solution: Prepare a working solution of the PDI sensor (e.g., 10 µM) in a buffered aqueous/acetonitrile mixture (e.g., 1:1 v/v).
-
Fluorescence Measurement: a. Transfer 3 mL of the sensor solution into a quartz cuvette. b. Record the fluorescence spectrum of the sensor solution alone (this will be the "off" state). Use an excitation wavelength corresponding to the absorption maximum of the PDI (e.g., 488 nm) and record the emission over an appropriate range (e.g., 500-700 nm).
-
Titration with Metal Ions: a. To the cuvette containing the sensor solution, add small aliquots of the stock solution of the target metal ion. b. After each addition, gently mix the solution and allow it to equilibrate for 1 minute. c. Record the fluorescence spectrum. d. Continue this process until the fluorescence intensity reaches a plateau.
-
Selectivity Test: a. Prepare separate cuvettes with the sensor solution. b. Add a fixed concentration of different metal ions (e.g., 2 equivalents) to each cuvette. c. Record the fluorescence spectrum for each and compare the intensity changes to that observed with the target analyte.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. b. Determine the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for synthesis and application of a PDI-based sensor.
Concluding Remarks
Perylene diimides serve as a powerful and versatile platform for the development of chemical sensors. The protocols and data presented here for a generic PDI-based metal ion sensor can be adapted for a wide variety of other analytes by modifying the receptor unit attached to the perylene core. For researchers interested in the specific properties of this compound, the synthetic and analytical principles outlined in this document provide a solid starting point for the design and evaluation of novel sensors based on this and other perylene derivatives. Further research into the functionalization of this compound could unlock new sensing capabilities within the broader family of perylene-based chemical probes.
Application Note and Protocol: A Proposed Synthesis of Perylene-3,10-diol via Oxidative Dimerization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a proposed two-step protocol for the synthesis of Perylene-3,10-diol. The synthesis involves the oxidative dimerization of a 3-hydroxyphenalenone precursor to yield Perylene-3,10-dione, followed by a selective reduction to the desired diol. This protocol is based on established principles of oxidative coupling of phenolic compounds and the reduction of aromatic ketones.
Introduction
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science, organic electronics, and biomedical applications due to their unique photophysical and electronic properties. This compound, in particular, is a valuable intermediate for the synthesis of more complex perylene-based molecules. This application note details a proposed synthetic route for this compound, commencing with the oxidative dimerization of 3-hydroxyphenalenone.
The proposed synthesis proceeds in two key stages:
-
Oxidative Dimerization: The iron(III) chloride (FeCl₃)-mediated oxidative coupling of 3-hydroxyphenalenone is proposed to form the perylene core, resulting in Perylene-3,10-dione. The use of FeCl₃ for the oxidative coupling of phenols and naphthols is a well-established method for forming C-C bonds.[1][2][3][4][5]
-
Reduction: The subsequent reduction of the diketone, Perylene-3,10-dione, to the target this compound is proposed to be achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent for ketones.[6][7][8]
Proposed Synthetic Pathway
The overall proposed synthetic scheme is presented below.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Oxidative Dimerization of 3-Hydroxyphenalenone to Perylene-3,10-dione
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Proposed Quantity |
| 3-Hydroxyphenalenone | C₁₃H₈O₂ | 196.21 | 1.0 g (5.1 mmol) |
| Anhydrous Iron(III) Chloride | FeCl₃ | 162.20 | 2.5 g (15.4 mmol) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL |
| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxyphenalenone (1.0 g, 5.1 mmol) in dichloromethane (100 mL).
-
To this solution, add anhydrous iron(III) chloride (2.5 g, 15.4 mmol) portion-wise over 15 minutes with vigorous stirring at room temperature.
-
The reaction mixture is expected to change color, indicating the progress of the reaction. Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:Hexane 8:2).
-
Upon completion, quench the reaction by adding 50 mL of 1 M hydrochloric acid to the mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product is expected to be a solid. Purify the crude Perylene-3,10-dione by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Step 2: Reduction of Perylene-3,10-dione to this compound
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Proposed Quantity |
| Perylene-3,10-dione | C₂₆H₁₂O₂ | 356.38 | 0.5 g (1.4 mmol) |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.21 g (5.6 mmol) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL |
| Methanol (MeOH) | CH₃OH | 32.04 | 10 mL |
| Deionized Water | H₂O | 18.02 | As needed |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | As needed |
Procedure:
-
In a 100 mL round-bottom flask, suspend Perylene-3,10-dione (0.5 g, 1.4 mmol) in a mixture of tetrahydrofuran (50 mL) and methanol (10 mL).
-
Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
Add sodium borohydride (0.21 g, 5.6 mmol) portion-wise to the cooled suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Add saturated ammonium chloride solution to neutralize any excess borohydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography to obtain the final product.
Expected Results and Characterization
The following table summarizes the expected, albeit hypothetical, quantitative data for the synthesis.
| Parameter | Step 1: Oxidative Dimerization | Step 2: Reduction |
| Product | Perylene-3,10-dione | This compound |
| Expected Yield | 60-70% | 80-90% |
| Appearance | Colored solid | Solid |
| Purity (by HPLC) | >95% | >98% |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spec. | ¹H NMR, ¹³C NMR, Mass Spec., IR |
Note: The expected yields and purity are estimates based on similar reactions reported in the literature and would require experimental validation.
Workflow Diagram
The following diagram illustrates the logical workflow of the entire synthetic protocol.
References
- 1. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Mechanistic Insights into the FeCl3âCatalyzed Oxidative Cross-Coupling of Phenols with 2âAminonaphthalenes - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron(iii) chloride in oxidative C–C coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Perylene-3,10-diol as a Dopant Material in Polymer Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific data or established protocols for the use of Perylene-3,10-diol as a dopant in polymer films. The following application notes and protocols are therefore generalized, based on the well-documented use of other perylene derivatives, such as perylene diimides (PDIs), in similar applications. These instructions provide a foundational framework for researchers interested in exploring the potential of this compound as a dopant.
Introduction to Perylene Derivatives in Polymer Films
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their excellent photophysical and electronic properties.[1][2] They are widely utilized in organic electronics due to their strong absorption in the visible spectrum, high fluorescence quantum yields, and good charge carrier mobilities.[1][3] When incorporated into polymer matrices, these molecules can significantly alter the optoelectronic properties of the host material, making them suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[4][5]
Doping polymer films with perylene derivatives can enhance charge transport, introduce fluorescence, or improve the light-harvesting capabilities of the material.[6][7] The specific effects of doping depend on the concentration of the dopant, its dispersion within the polymer matrix, and the specific chemical structure of both the dopant and the polymer.
While this compound itself is not extensively studied as a dopant, its hydroxyl functional groups could potentially influence its solubility and interaction with polar polymer matrices, offering different processing characteristics compared to the more common perylene diimides.
Potential Applications
The introduction of this compound into polymer films could be explored for the following applications:
-
Fluorescent Films and Coatings: The inherent fluorescence of the perylene core could be harnessed for applications in solid-state lighting, fluorescent sensors, or as down-converting layers in photovoltaic devices.
-
Organic Electronics: Depending on its energy levels relative to the host polymer, this compound could act as an n-type or p-type dopant to modify the conductivity of the polymer film.
-
Biomedical Imaging and Sensing: Polymer films doped with fluorescent molecules are being investigated for use in cell culture substrates for microscopy or as part of sensing platforms for biological analytes. The hydroxyl groups on this compound may offer sites for further functionalization to attach biorecognition elements.
Quantitative Data Summary (Hypothetical)
Due to the lack of specific experimental data for this compound as a dopant, the following table is a template that outlines the key quantitative parameters that should be measured when characterizing polymer films doped with this compound. The values for "Perylene Derivative" are representative examples from the literature for other perylene compounds to provide context.
| Property | Perylene Derivative (Example) | Polymer Host | Doping Conc. (wt%) | Measurement Technique | Expected Trend for this compound Doped Film |
| Optical Properties | |||||
| Absorption Max (λ_abs) | 400-600 nm | PMMA, Polystyrene | 0.1 - 2.0 | UV-Vis Spectroscopy | Similar to other perylenes, dependent on aggregation |
| Emission Max (λ_em) | 500-700 nm | PMMA, Polystyrene | 0.1 - 2.0 | Fluorescence Spectroscopy | Stokes shift will be observed |
| Fluorescence Quantum Yield (Φ_F) | > 80% in dilute solution | PMMA | < 1.0 | Integrating Sphere | Decrease at higher concentrations due to aggregation |
| Electrical Properties | |||||
| Electrical Conductivity (σ) | 10⁻⁵ - 10⁻² S/cm | P3HT, etc. | 1.0 - 10.0 | Four-Point Probe | Increase with doping concentration up to a point |
| Charge Carrier Mobility (µ) | 10⁻⁴ - 10⁻² cm²/Vs | P3HT, etc. | 1.0 - 10.0 | OFET Measurement | Dependent on morphology and energy level alignment |
| Thermal Properties | |||||
| Glass Transition Temp. (T_g) | - | PMMA | 1.0 - 5.0 | DSC | May slightly decrease due to plasticizing effect |
| Decomposition Temp. (T_d) | > 300 °C | PMMA | 1.0 - 5.0 | TGA | Should be high, characteristic of perylenes |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of polymer films doped with a perylene derivative like this compound.
Protocol for Preparation of Doped Polymer Films by Solvent Casting
This method is suitable for producing small-area films for initial characterization.
Materials:
-
This compound
-
Host polymer (e.g., Polymethyl methacrylate - PMMA, Polystyrene - PS)
-
Suitable solvent (e.g., Chloroform, Toluene, Tetrahydrofuran - THF)[8]
-
Glass petri dish or other flat substrate
-
Sonicator
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the host polymer in the chosen solvent at a known concentration (e.g., 50 mg/mL). Dissolve the polymer by stirring, which may take several hours.
-
Prepare a stock solution of this compound in the same solvent at a lower concentration (e.g., 1 mg/mL). Use sonication if necessary to aid dissolution.
-
-
Doping:
-
In a clean vial, add the desired volume of the polymer stock solution.
-
Calculate and add the required volume of the this compound stock solution to achieve the target weight percent doping concentration (e.g., 0.1 wt%, 0.5 wt%, 1.0 wt%).
-
Mix the solutions thoroughly by stirring or sonication for at least one hour to ensure a homogeneous mixture.[8]
-
-
Film Casting:
-
Place a clean, level glass petri dish in a fume hood.
-
Pour the doped polymer solution into the petri dish, ensuring the solution covers the entire surface.
-
Cover the petri dish loosely to allow for slow solvent evaporation. This will result in a more uniform film.
-
-
Drying and Annealing:
-
Allow the solvent to evaporate completely at room temperature. This may take several hours to a full day.
-
Once the film is dry, it can be carefully peeled from the substrate.
-
To remove residual solvent and potentially improve film morphology, anneal the film in a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 50-80°C for PMMA) for several hours.[8]
-
Protocol for Characterization of Doped Films
a) Optical Characterization:
-
UV-Vis Absorption Spectroscopy:
-
Mount a piece of the doped film in the sample holder of a UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).
-
An undoped polymer film should be used as a baseline.
-
-
Fluorescence Spectroscopy:
-
Mount the film sample in a solid-state sample holder of a fluorometer.
-
Set the excitation wavelength to a value where the dopant absorbs strongly (determined from the UV-Vis spectrum).
-
Record the emission spectrum.
-
b) Electrical Characterization:
-
Conductivity Measurement (Four-Point Probe):
-
For this measurement, the film should be prepared on an insulating substrate.
-
Place the four-point probe head in contact with the film surface.
-
Apply a current through the outer two probes and measure the voltage across the inner two probes.
-
Calculate the sheet resistance and then the conductivity, taking into account the film thickness.
-
c) Morphological Characterization:
-
Atomic Force Microscopy (AFM):
-
Mount a small piece of the film on an AFM stub.
-
Image the surface topography to assess film roughness and the presence of dopant aggregates.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-Doped Perylene and Naphthalene Diimide Materials for Organic Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New perylene-doped polymeric thin films for efficient and long-lasting lasers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Fluorescence Quenching Mechanisms of Perylene-3,10-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene-3,10-diol is a derivative of the polycyclic aromatic hydrocarbon perylene, which is known for its strong fluorescence. While the photophysical properties of many perylene derivatives, particularly perylene diimides (PDIs), have been extensively studied and utilized in various sensing applications, there is a notable scarcity of specific research on the fluorescence quenching mechanisms of this compound when interacting with analytes. Literature primarily documents this compound as a product of the photochemical degradation of perylene.
This document aims to provide a foundational guide for researchers interested in exploring the potential of this compound as a fluorescent probe. Due to the limited direct experimental data on its quenching mechanisms, this application note will extrapolate potential behaviors based on the well-established principles of fluorescence quenching observed for the perylene core and its derivatives. The provided protocols and data are presented as a general framework for investigation.
Hypothesized Fluorescence Quenching Mechanisms
The fluorescence of this compound can potentially be quenched by analytes through several mechanisms, primarily driven by interactions with the electron-rich perylene core. These mechanisms are often dependent on the nature of the analyte.
1. Photoinduced Electron Transfer (PET):
In a PET process, an excited electron from the fluorophore (this compound) is transferred to an analyte with a suitable acceptor orbital (oxidative PET), or an electron from the analyte is transferred to the excited fluorophore (reductive PET). This non-radiative decay pathway results in the quenching of fluorescence. Analytes with electron-withdrawing or electron-donating moieties are potential candidates for inducing PET.
2. Förster Resonance Energy Transfer (FRET):
FRET is a non-radiative energy transfer process that occurs when the emission spectrum of a donor fluorophore (this compound) overlaps with the absorption spectrum of an acceptor molecule (the analyte). The efficiency of FRET is highly dependent on the distance between the donor and acceptor. This mechanism is plausible if the analyte has strong absorption in the region of this compound's fluorescence emission.
3. Aggregation-Caused Quenching (ACQ):
The interaction between this compound and an analyte can induce the aggregation of the fluorophore molecules. This close proximity in aggregates often leads to self-quenching of fluorescence through the formation of non-fluorescent excimers or other aggregate states.
Caption: Hypothesized quenching pathways for this compound.
Experimental Protocols
The following is a general protocol for investigating the fluorescence quenching of this compound by a hypothetical analyte.
Objective: To determine the fluorescence quenching mechanism of this compound by a specific analyte in a chosen solvent system.
Materials:
-
This compound
-
Analyte of interest
-
Spectroscopic grade solvent (e.g., DMSO, DMF, Acetonitrile)
-
Volumetric flasks and pipettes
-
Cuvettes for absorption and fluorescence spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.
-
Prepare a stock solution of the analyte (e.g., 100 mM) in the same solvent.
-
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of this compound (e.g., 10 µM) to determine its maximum absorption wavelength (λmax).
-
Record the UV-Vis absorption spectrum of the analyte.
-
-
Fluorescence Emission Spectroscopy:
-
Prepare a series of solutions containing a fixed concentration of this compound (e.g., 10 µM) and varying concentrations of the analyte.
-
Record the fluorescence emission spectrum of each solution upon excitation at the λmax of this compound.
-
-
Data Analysis (Stern-Volmer Analysis):
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (I0) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]).
-
Analyze the data using the Stern-Volmer equation: I0 / I = 1 + Ksv[Q]
-
Where Ksv is the Stern-Volmer quenching constant.
-
A linear plot suggests a single quenching mechanism (dynamic or static).
-
Caption: A generalized workflow for fluorescence quenching experiments.
Hypothetical Quantitative Data
The following table presents hypothetical data for the fluorescence quenching of this compound by a generic analyte "X". This data is for illustrative purposes to demonstrate how results from a quenching experiment would be tabulated.
| Analyte 'X' Concentration (µM) | Fluorescence Intensity (a.u.) | I₀ / I |
| 0 | 985 | 1.00 |
| 10 | 821 | 1.20 |
| 20 | 704 | 1.40 |
| 30 | 615 | 1.60 |
| 40 | 547 | 1.80 |
| 50 | 492 | 2.00 |
This is a hypothetical data set and does not represent experimentally verified results.
Logical Relationship in Data Analysis
The analysis of the quenching data follows a logical progression to elucidate the underlying mechanism. The Stern-Volmer plot is a critical first step.
Application Notes and Protocols for Amine Detection in Solution using Perylene Derivatives
A Note on Perylene-3,10-diol: While the query specified "this compound," a comprehensive literature search reveals that this specific compound is a polyoxygenated perylene derivative mentioned in the context of oxidative dimerization of naphthalenes. However, there is a lack of established research detailing its direct application as a primary probe for detecting amines in solution. The predominant and well-documented class of perylene derivatives utilized for this purpose are Perylene Diimides (PDIs) . This document will, therefore, focus on the application of PDIs for amine detection, as they are the relevant and widely researched compounds for this application, offering high sensitivity and selectivity.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Perylene diimides (PDIs) are a class of robust organic dyes known for their exceptional thermal, chemical, and photostability.[1] They exhibit strong light absorption in the visible range and high fluorescence quantum yields, often approaching 100%.[1][2] These favorable photophysical properties, combined with their strong electron-accepting nature, make PDIs excellent candidates for the development of fluorescent chemosensors.[1][3] One of the prominent applications of PDIs is in the detection of amines, which are crucial compounds in various biological and industrial processes.[4][5] The detection mechanism is typically based on fluorescence quenching, which occurs upon the interaction of the PDI molecule with an amine.[4][5]
Signaling Pathway: Photoinduced Electron Transfer (PET)
The primary mechanism underlying the detection of amines using PDIs is Photoinduced Electron Transfer (PET).[4][6] In its ground state, the PDI molecule is highly fluorescent. Upon excitation with light of an appropriate wavelength, an electron is promoted to an excited state. In the absence of an amine, this electron returns to the ground state, emitting a photon and resulting in strong fluorescence.
However, when an amine molecule is present, it can act as an electron donor. An electron from the amine is transferred to the excited PDI molecule, a process known as photoinduced electron transfer. This non-radiative pathway for the excited PDI to return to its ground state effectively "quenches" the fluorescence, leading to a decrease in the observed fluorescence intensity. The degree of quenching is proportional to the concentration of the amine, allowing for quantitative detection.[4][5]
References
Application Notes and Protocols for the Fabrication of Perylene-Based Thin-Film Devices
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on extensive literature research for perylene-based thin-film devices. The predominant focus of available research is on perylene diimide (PDI) derivatives, such as 3,4,9,10-perylene-tetracarboxylic-diimide (PTCDI), and N-substituted PDIs. Information regarding the direct fabrication of thin-film devices from "Perylene-3,10-diol" is scarce. However, the methodologies detailed below for PDI derivatives serve as a robust and relevant starting point for the fabrication of thin films from other perylene-based molecules, including this compound, likely with adjustments to solution concentrations and processing parameters.
Introduction
Perylene diimides (PDIs) are a class of n-type organic semiconductors known for their high electron affinity, excellent charge transport properties, and remarkable chemical, thermal, and photochemical stability.[1][2][3][4] These characteristics make them ideal candidates for a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaic (OPV) cells, and sensors.[2][3][4][5] This document provides detailed protocols for the fabrication and characterization of PDI-based thin-film devices, summarizing key quantitative data and illustrating experimental workflows.
General Experimental Workflow for PDI-Based Device Fabrication
The fabrication of PDI-based thin-film devices typically involves substrate preparation, thin-film deposition of the active layer, electrode deposition, and subsequent device characterization. The workflow can be adapted for various device architectures.
Caption: General workflow for PDI-based thin-film device fabrication.
Fabrication Protocol for PDI-Based Organic Thin-Film Transistors (OFETs)
This protocol details the fabrication of a bottom-gate, top-contact OFET, a common architecture for characterizing new organic semiconductors.
Materials and Equipment
-
Substrate: Highly doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm).
-
Surface Modifier: Octadecyltrichlorosilane (OTS) solution in toluene.
-
PDI Material: N,N'-dialkyl perylene diimide (e.g., PDI-C8).[6]
-
Solvents: Toluene, isopropanol, acetone, deionized water.
-
Electrode Material: Gold (Au) or other suitable metals.
-
Equipment: Spin coater, thermal evaporator, sonicator, hot plate, inert atmosphere glovebox.
Experimental Protocol
Step 1: Substrate Cleaning and Preparation
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma for 5-10 minutes to create a hydrophilic surface.
-
For improved semiconductor morphology, apply a self-assembled monolayer (SAM) of OTS by immersing the substrates in a dilute OTS/toluene solution inside a glovebox, followed by rinsing with fresh toluene and annealing.[6]
Step 2: PDI Thin-Film Deposition Two common methods for depositing the PDI active layer are thermal evaporation and spin-coating.
-
Method A: Thermal Evaporation
-
Place the cleaned substrates into a high-vacuum thermal evaporator.
-
Load the PDI powder into a crucible.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Deposit the PDI film at a controlled rate (e.g., 0.1-1.0 Å/s) to a desired thickness (e.g., 50 nm).[7] The substrate can be held at room temperature or heated to optimize film crystallinity.
-
-
Method B: Spin-Coating
-
Prepare a solution of the PDI derivative in a suitable organic solvent (e.g., chloroform, toluene) at a specific concentration (e.g., 5-10 mg/mL).
-
Place the substrate on the spin coater chuck.
-
Dispense the PDI solution onto the substrate.
-
Spin-coat at a specific speed (e.g., 2000 rpm) for a set time (e.g., 60 seconds) to achieve the desired film thickness.[8]
-
Anneal the film on a hotplate at a specific temperature (e.g., 110-120 °C) for a set duration (e.g., 10-30 minutes) to improve molecular ordering and remove residual solvent.[2][8]
-
Step 3: Electrode Deposition
-
Place a shadow mask with the desired source-drain electrode pattern onto the PDI-coated substrates.
-
Return the substrates to the thermal evaporator.
-
Deposit the source and drain electrodes (e.g., 40-50 nm of Au) through the shadow mask.[7]
Step 4: Device Characterization
-
Transfer the completed devices to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics in an inert atmosphere to determine key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.
OFET Fabrication Workflow Diagram
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Typical OFET Performance Parameters
The performance of PDI-based OFETs is highly dependent on the specific molecular structure, film morphology, and device architecture.
| Parameter | Typical Value Range | Reference |
| Electron Mobility (μe) | 10⁻³ - 0.1 cm²/Vs | [9] |
| Hole Mobility (μh) | 10⁻³ - 0.01 cm²/Vs | [9] |
| On/Off Current Ratio | > 10⁵ | N/A |
| Film Thickness | 30 - 100 nm | [10] |
| Annealing Temperature | 110 - 150 °C | [2][8] |
Fabrication Protocol for PDI-Based Organic Solar Cells (OSCs)
This protocol outlines the fabrication of an inverted bulk-heterojunction (BHJ) organic solar cell, where the PDI derivative acts as a non-fullerene acceptor.
Materials and Equipment
-
Substrate: Indium tin oxide (ITO)-coated glass.
-
Electron Transport Layer (ETL): Zinc oxide (ZnO) nanoparticle solution.
-
Active Layer: A blend of a donor polymer (e.g., PTB7-Th) and a PDI acceptor in a solvent like 2-methyltetrahydrofuran.[11]
-
Solvent Additive (Optional): 1,8-diiodooctane (DIO).[11]
-
Hole Transport Layer (HTL): Molybdenum oxide (MoO₃).
-
Top Electrode: Silver (Ag) or Aluminum (Al).
-
Equipment: Spin coater, thermal evaporator, solar simulator, I-V measurement system.
Experimental Protocol
-
Substrate Cleaning: Clean ITO substrates using the same procedure as for OFETs.
-
ETL Deposition: Spin-coat the ZnO nanoparticle solution onto the ITO and anneal according to literature procedures.
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and PDI acceptor in a 1:1 or similar weight ratio. Add a small percentage of DIO if needed to optimize morphology.
-
Spin-coat the active layer blend onto the ZnO layer inside an inert glovebox.
-
Anneal the film as required.
-
-
HTL and Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of MoO₃ (e.g., 5-10 nm).
-
Deposit the top metal electrode (e.g., 100 nm Ag) through a shadow mask to define the device area.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Calculate key performance metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc), and Fill Factor (FF).
-
OSC Device Architecture and Energy Level Diagram
Caption: Inverted OSC structure and a representative energy level diagram.
Typical OSC Performance Parameters
| Parameter | Typical Value Range | Reference |
| Power Conversion Efficiency (PCE) | 3% - 7% | [11] |
| Open-Circuit Voltage (Voc) | 0.8 - 1.0 V | N/A |
| Short-Circuit Current (Jsc) | 8 - 15 mA/cm² | N/A |
| Fill Factor (FF) | 0.5 - 0.7 | N/A |
References
- 1. mdpi.com [mdpi.com]
- 2. Electron Transport in Soft-Crystalline Thin Films of Perylene Diimide Substituted with Swallow-Tail Terminal Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in perylene diimides for organic solar cell applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A high-performance organic thin-film transistor with Parylene/PMMA bilayer insulation based on P3HT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Perylene Derivatives in Photocatalysis and Solar Energy Conversion
A Focus on Perylene Diimides (PDIs) due to Limited Data on Perylene-3,10-diol
Introduction
While the specific application of this compound in photocatalysis and solar energy conversion is not extensively documented in scientific literature, the broader class of perylene derivatives, particularly Perylene Diimides (PDIs), has garnered significant attention and demonstrated considerable promise in these fields. This compound is recognized as a polyoxygenated derivative of perylene, often resulting from photochemical processes. However, it is the PDI scaffold, derived from perylene-3,4,9,10-tetracarboxylic dianhydride, that serves as a versatile platform for developing advanced materials for light-harvesting and charge-separation applications.
This document will focus on the applications of PDIs as a representative and well-researched class of perylene derivatives in photocatalysis and solar energy conversion. The principles, protocols, and data presented herein for PDIs can provide a foundational understanding for researchers interested in exploring the potential of other perylene derivatives, including this compound, should they become the subject of future research.
Part 1: Perylene Diimides (PDIs) in Photocatalysis
Perylene diimides are robust organic chromophores with outstanding optical and redox properties, making them excellent candidates for organic photocatalysts.[1][2] Their strong absorption in the visible light spectrum, high quantum yields of fluorescence, and exceptional chemical, thermal, and photostability contribute to their effectiveness.[3] PDIs can act as potent photocatalysts for a variety of organic transformations, including the reduction of aryl halides and the oxidation of sulfides.[1][2]
Key Applications in Photocatalysis
-
Reduction of Aryl Halides: PDIs can catalyze the dehalogenation of aryl halides, a crucial reaction in organic synthesis.[1]
-
Oxidation of Sulfides: PDI-based systems can facilitate the selective oxidation of sulfides to sulfoxides.[2]
-
Iodoperfluoroalkylation of Olefins: Certain PDI derivatives have been shown to catalyze the iodoperfluoroalkylation of alkenes.[2]
-
Degradation of Organic Pollutants: PDI-based materials, often in composite form, are effective in the photocatalytic degradation of aqueous organic pollutants.[4]
-
Water Splitting for Hydrogen Production: Supramolecular assemblies of PDIs are being explored for photocatalytic hydrogen evolution from water.[5]
Quantitative Data on PDI Photocatalysis
| Photocatalyst System | Target Reaction | Substrate | Product | Yield (%) | Reaction Time (h) | Light Source | Reference |
| PDI derivative | Reductive dehalogenation | 4-Bromobenzonitrile | Benzonitrile | >95 | 24 | Blue LEDs | [1] |
| PDI/g-C3N4 | Degradation | p-Nitrophenol | Degraded products | ~90 | 2 | Visible light | [4] |
| Self-assembled PDINH | Hydrogen evolution | Water | H2 | - | - | Visible light | [5] |
Note: Specific quantitative data can vary significantly based on the PDI derivative, reaction conditions, and reactor setup. The table provides representative examples.
Experimental Protocol: General Procedure for PDI-Catalyzed Reduction of an Aryl Halide
This protocol is a generalized procedure based on common practices in the field and should be optimized for specific substrates and PDI catalysts.
Materials:
-
Perylene diimide photocatalyst (e.g., N,N'-bis(2,6-diisopropylphenyl)-perylene-3,4,9,10-tetracarboxylic diimide)
-
Aryl halide substrate
-
Sacrificial electron donor (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous organic solvent (e.g., acetonitrile, DMF)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LED lamp, ~450 nm)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the PDI photocatalyst (typically 0.1-2 mol%), the aryl halide substrate (1.0 equiv), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (N2 or Ar) for 15-30 minutes to remove oxygen.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent and the sacrificial electron donor (typically 2-5 equiv) via syringe.
-
Initiation of Reaction: Place the reaction flask in front of the visible light source and begin vigorous stirring. Maintain a constant temperature, often room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by techniques such as TLC, GC-MS, or HPLC.
-
Work-up: Upon completion, quench the reaction (e.g., by adding water). Extract the product with a suitable organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired dehalogenated product.
Photocatalytic Mechanism Visualization
Caption: Generalized photocatalytic cycle of PDI for reductive dehalogenation.
Part 2: Perylene Diimides (PDIs) in Solar Energy Conversion
PDIs are widely investigated as non-fullerene acceptors (NFAs) in organic solar cells (OSCs) due to their strong electron affinity, good charge transport properties, and tunable energy levels.[6] They can also be used as electron transport layers (ETLs) to improve device performance and stability.[3]
Key Applications in Solar Energy Conversion
-
Non-Fullerene Acceptors in OSCs: PDI-based molecules are used as the electron-accepting material in the active layer of bulk heterojunction solar cells.[5][6]
-
Electron Transport Layers (ETLs): Functionalized PDIs can form efficient ETLs that facilitate electron extraction from the active layer to the cathode.[3]
-
Interfacial Layers: PDI derivatives can be inserted as an interfacial layer to reduce series resistance and enhance power conversion efficiency.
Quantitative Data on PDI-based Solar Cells
| Device Architecture | PDI Role | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| Conventional Binary OSC | Cathode Interlayer | 18.6 | - | - | - | |
| Blade-Coated OSC (1 cm²) | Cathode Interlayer | 16.6 | - | - | - | |
| Fullerene-based OSC | Interfacial Layer | 2.5 | - | - | - | |
| Polymer Solar Cells | Electron Transport Layer | up to 18.81 | - | - | - | [3] |
Note: The performance of OSCs is highly dependent on the specific materials used, device fabrication conditions, and measurement protocols.
Experimental Protocol: Fabrication of a PDI-based Organic Solar Cell
This protocol outlines a general procedure for fabricating a conventional bulk heterojunction organic solar cell using a PDI derivative as the non-fullerene acceptor.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Donor polymer (e.g., PTB7-Th)
-
PDI-based acceptor
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Electron transport layer (ETL) material (e.g., PFN-Br)
-
High-purity organic solvents (e.g., chlorobenzene, dichlorobenzene, methanol)
-
Metal for cathode (e.g., Aluminum)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
Spin coater
-
Glovebox with an inert atmosphere
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate and anneal at ~150 °C for 15 minutes in air. Transfer the substrates into an inert atmosphere glovebox.
-
Active Layer Deposition: Prepare a solution of the donor polymer and PDI acceptor in a suitable organic solvent (e.g., chlorobenzene with a solvent additive like 1,8-diiodooctane). Spin-coat the active layer solution onto the HTL and anneal at an optimized temperature.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of the ETL material (e.g., PFN-Br in methanol) on top of the active layer.
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit the metal cathode (e.g., Al) through a shadow mask under high vacuum (< 10⁻⁶ Torr).
-
Device Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination (100 mW/cm²).
Solar Cell Device Architecture and Energy Level Diagram
Caption: Workflow for fabricating a PDI-based organic solar cell.
Caption: Energy level diagram for a typical PDI-based organic solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. arts.units.it [arts.units.it]
- 4. Fabrication of a Perylene Tetracarboxylic Diimide-Graphitic Carbon Nitride Heterojunction Photocatalyst for Efficient Degradation of Aqueous Organic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Perylene-3,10-diol Fluorescence Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the fluorescence quantum yield of Perylene-3,10-diol and its derivatives.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Detected
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Aggregation-Caused Quenching (ACQ) | This compound molecules may be aggregating in solution, leading to non-radiative decay pathways.[1][2] | 1. Dilute the sample: Decrease the concentration of the fluorophore. 2. Change the solvent: Use a solvent that better solvates the molecule to discourage π-π stacking. For perylene derivatives, less polar solvents can sometimes reduce aggregation. 3. Add bulky substituents: If synthesizing derivatives, consider adding bulky groups to the perylene core to sterically hinder aggregation.[3] |
| Inappropriate Solvent Environment | The solvent polarity and viscosity can significantly influence the fluorescence quantum yield.[4][5] | 1. Solvent Screen: Test a range of solvents with varying polarities (e.g., toluene, dioxane, acetonitrile, DMSO).[6] 2. Viscosity Adjustment: In some cases, increasing solvent viscosity can restrict molecular vibrations that lead to non-radiative decay. |
| Photoinduced Electron Transfer (PET) | Electron-donating or accepting moieties in proximity to the perylene core can quench fluorescence.[7] | 1. Solvent Choice: Use solvents that do not facilitate charge separation. 2. Derivative Design: When designing derivatives, strategically position electron-donating or -withdrawing groups to avoid quenching pathways. Attaching electron-donating groups at the imide position instead of the bay position has been shown to block the PET process in some perylene derivatives.[8] |
| Contamination | Impurities in the sample or solvent can act as quenchers. | 1. Purify the sample: Use techniques like column chromatography or recrystallization. 2. Use high-purity solvents: Employ spectroscopic grade solvents. |
Issue 2: Inconsistent or Unstable Fluorescence Readings
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photobleaching | The fluorophore is being destroyed by the excitation light. | 1. Reduce excitation intensity: Use neutral density filters or lower the lamp/laser power. 2. Limit exposure time: Minimize the duration of light exposure during measurements. 3. Use a photostabilizer: Consider adding commercially available anti-photobleaching agents. |
| Solvent Evaporation | The concentration of the sample is changing during the experiment. | 1. Use a sealed cuvette: Ensure the sample holder is properly sealed to prevent solvent evaporation. |
| Temperature Fluctuations | Fluorescence is often temperature-dependent. | 1. Use a temperature-controlled sample holder: Maintain a constant and recorded temperature throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution showing a different color than expected and very low fluorescence?
A1: This is likely due to aggregation-caused quenching (ACQ).[2][3] Perylene derivatives have a strong tendency to stack together (π-π stacking) in solution, especially at higher concentrations or in poor solvents. This aggregation creates new non-radiative decay pathways, which quenches fluorescence and can alter the absorption spectrum, leading to a color change. To address this, try diluting your sample or experimenting with different solvents to find one that better solubilizes the individual molecules.
Q2: How does solvent polarity affect the quantum yield of perylene derivatives?
A2: Solvent polarity can have a profound effect on fluorescence quantum yield. For some perylene derivatives, particularly those with electron-donating substituents, increasing solvent polarity can lead to a decrease in quantum yield.[8] This is often due to the stabilization of a charge-transfer state which decays non-radiatively. For instance, one study on a bay-substituted perylene derivative reported a fluorescence quantum yield of 0.75 in toluene (a non-polar solvent) which dropped to 0.03 in acetonitrile (a polar solvent).[8] It is crucial to perform a solvent screen to determine the optimal environment for your specific this compound derivative.
Q3: What structural modifications can I make to this compound to improve its quantum yield?
A3: Structural modification is a powerful tool to enhance quantum yield. Key strategies include:
-
Adding bulky substituents: Introducing large groups at the bay positions (1, 6, 7, and 12) of the perylene core can sterically hinder the molecules from getting close enough to aggregate.[3]
-
Modifying hydrophobicity: Adjusting the length and nature of side chains can influence how the molecules interact in polar media, with increased hydrophobicity sometimes leading to more disordered aggregates with higher quantum yields.[9][10]
-
Controlling electronic properties: The electronic nature of substituents is critical. Attaching electron-donating groups can either enhance or quench fluorescence depending on their position. For example, placing them at the imide positions of perylene diimides can be more beneficial than at the bay positions to avoid photoinduced electron transfer.[8][11]
Q4: What is a reliable method for measuring the fluorescence quantum yield of my sample?
A4: The most common method is the relative method, where the fluorescence intensity of your sample is compared to that of a well-characterized standard with a known quantum yield. A more accurate but complex method involves using an integrating sphere to measure the absolute number of photons emitted versus the number of photons absorbed. When reporting quantum yield, it is essential to specify the standard used, the excitation wavelength, and the solvent.
Quantitative Data Summary
The following tables summarize quantum yield data for various perylene derivatives from the literature. While not specific to this compound, they illustrate the impact of solvent and structural modifications.
Table 1: Effect of Solvent Polarity on Fluorescence Quantum Yield (ΦF) of a Bay-Substituted Perylene Derivative (Compound 2b) [8]
| Solvent | Dielectric Constant | ΦF |
| Toluene | 2.38 | 0.75 |
| Dichloromethane | 8.93 | 0.28 |
| Acetonitrile | 37.5 | 0.03 |
Table 2: Fluorescence Quantum Yields (ΦF) of Aggregated Perylene Diimides with Varying Side Chain Lengths [10]
| Molecule | Side Chain | Maximum ΦF in Water:Methanol |
| B2 | Shortest | 0.04 |
| B13 | Longest | 0.20 |
Table 3: TTA Upconversion Quantum Yields (ΦUC) of Perylene in Various Solvents [5][6]
| Solvent | ΦUC (%) |
| 1,4-Dioxane | 4.9 |
| Dichlorobenzene | 7.1 |
| Chlorobenzene | 6.7 |
| Toluene | 4.6 |
| Tetrahydrofuran (THF) | 2.2 |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Measuring Relative Fluorescence Quantum Yield
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the sample and a suitable fluorescence standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
A suitable standard for this compound, which emits in the yellow-green region, could be Quinine Sulfate in 0.5 M H₂SO₄ (ΦF ≈ 0.54) or 9,10-Diphenylanthracene in cyclohexane (ΦF ≈ 0.97).
-
-
Measure Absorbance:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
-
Measure Fluorescence:
-
Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
-
Calculate Quantum Yield:
-
The fluorescence quantum yield (ΦF,s) of the sample is calculated using the following equation: ΦF,s = ΦF,r * (Is / Ir) * (Ar / As) * (ns² / nr²)
-
Where:
-
s denotes the sample and r denotes the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Workflow for Troubleshooting Low Quantum Yield
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Signaling Pathway: Aggregation-Caused Quenching (ACQ)
Caption: Mechanism of aggregation-caused fluorescence quenching.
References
- 1. Aggregation-driven fluorescence quenching of imidazole-functionalized perylene diimide for urea sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solvent effects on the triplet–triplet annihilation upconversion of diiodo-Bodipy and perylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effects on triplet–triplet annihilation upconversion kinetics of perylene with a Bodipy-phenyl-C60 photosensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. lclab.ustc.edu.cn [lclab.ustc.edu.cn]
- 7. Investigation on Fluorescence Quenching Mechanism of Perylene Diimide Dyes by Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substitution Effects on the Photoinduced Charge-Transfer Properties of Novel Perylene-3,4,9,10-tetracarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving the Quantum Yields of Perylene Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of substituents on the electron transport properties of bay substituted perylene diimide derivatives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Enhancing the photostability of "Perylene-3,10-diol" for long-term imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the photostability of Perylene-3,10-diol for long-term imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a critical issue for this compound in long-term imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to light. In long-term imaging, continuous excitation of the molecule leads to a gradual loss of its fluorescent signal. This degradation limits the duration of experiments, hinders the quantitative analysis of time-lapse sequences, and can ultimately lead to the loss of valuable data. Perylene derivatives, while known for their high quantum yields, are susceptible to photobleaching, making photostability a key consideration for their use.[1]
Q2: What are the primary mechanisms driving the photobleaching of perylene-based dyes?
A2: The photobleaching of perylene dyes, including this compound, is primarily driven by two mechanisms:
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Formation of Reactive Oxygen Species (ROS): Upon excitation, the dye can transition to a long-lived triplet state. This excited state can transfer energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂) and other ROS (e.g., superoxide anion radical, hydroxyl radical).[2][3][4] These ROS can then react with and destroy the ground-state fluorophore molecule. The 3,10-dihydroxy-4,9-perylenequinonoid chromophore, present in this compound, is a known structural requirement for the generation of singlet oxygen.[2]
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Formation of Radical Ions: The dye molecule in its excited triplet state can undergo electron transfer, forming a radical cation.[5][6][7] These radical ions are often long-lived, non-fluorescent ("dark") states and can be precursors to irreversible chemical degradation.[5][6][7]
Q3: How can I minimize photobleaching during my imaging experiments?
A3: To minimize photobleaching, consider the following strategies:
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Reduce Excitation Power: Use the lowest laser power or illumination intensity necessary to obtain a sufficient signal-to-noise ratio. The rate of photobleaching is not always linearly related to excitation power, so even a modest reduction can have a significant impact.[8]
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Minimize Exposure Time: Use neutral density filters and shutters to illuminate the sample only during image acquisition.
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Optimize Filter Selection: Ensure that your excitation and emission filters are well-matched to the spectral profile of this compound to maximize signal collection and minimize unnecessary excitation.
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Work in an Oxygen-depleted Environment: Since reactive oxygen species are a major cause of photobleaching, removing oxygen can enhance photostability.[9] This can be achieved by using oxygen-scavenging systems in the imaging buffer or by working in an anaerobic chamber.
Q4: What are Reactive Oxygen Species (ROS) and how do they specifically affect this compound?
A4: Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as singlet oxygen (¹O₂) and superoxide anion radicals.[2][4] In the context of fluorescence microscopy, they are generated when an excited fluorophore transfers energy to ground-state molecular oxygen.[3] For this compound, the generation of singlet oxygen is a key pathway for photodegradation.[2] This highly electrophilic ¹O₂ can attack the electron-rich perylene core, leading to chemical modifications that destroy its fluorescence.
Q5: Can antioxidants or commercial antifade reagents be used to improve the photostability of this compound?
A5: Yes. The addition of antioxidants, which act as singlet oxygen quenchers, can significantly decelerate the rate of photodegradation.[9][10] Many commercial antifade mounting media contain such reagents. Common singlet oxygen quenchers include β-carotene, 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox.[3][10] These molecules can accept the excess energy from singlet oxygen, returning it to the benign ground state before it can damage the fluorophore.
Q6: How does the local environment impact the photostability of this compound?
A6: The immediate chemical environment profoundly affects photostability.
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Aggregation: Encapsulating perylene dyes in polymer nanoparticles can enhance photostability.[11][12] However, if the dye aggregates within the matrix, it can lead to self-quenching and, unexpectedly, a significant decrease in photostability.[11][13]
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Solvent: The choice of solvent can influence the fluorescence lifetime and quantum yield, which are related to photostability.[14] Chlorinated solvents, for example, have been shown to lower the fluorescence quantum yield of some perylene derivatives.[14]
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Polymer Matrix: Embedding the dye in a solid matrix like PMMA can influence the formation of radical cations, a key step in one of the photobleaching pathways.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid Signal Loss / Photobleaching | 1. Excitation intensity is too high.2. Continuous exposure to excitation light.3. Presence of molecular oxygen.4. Dye aggregation. | 1. Reduce laser power to the minimum required for a clear signal.[8]2. Use intermittent imaging (time-lapse) instead of continuous illumination.3. Use an oxygen-scavenging system (e.g., glucose oxidase) or a commercial antifade mounting medium containing singlet oxygen quenchers like DABCO or Trolox.[3][9][10]4. Optimize the concentration of this compound to prevent aggregation. Consider encapsulation in a suitable polymer matrix to isolate individual molecules.[11] |
| High Background Fluorescence | 1. Autofluorescence from the sample or medium.2. Impurities in the this compound sample. | 1. Image a control sample without the dye to assess autofluorescence. Use spectral unmixing if available. Use a mounting medium with low intrinsic fluorescence.2. Purify the dye using appropriate chromatographic techniques. |
| Inconsistent Fluorescence Intensity | 1. Fluctuations in illumination source power.2. Photobleaching occurring at different rates across the sample.3. Sample is not in focus. | 1. Allow the lamp or laser to stabilize before starting the experiment. Monitor the source power if possible.2. Ensure uniform application of antifade reagents. Use an acousto-optic tunable filter (AOTF) for precise control of illumination.3. Use an autofocus system to maintain focus throughout the long-term imaging experiment. |
Quantitative Data Summary
Table 1: Photobleaching Quantum Yields of Related Perylene Dyes
This table provides context on the photostability of perylene diimide (PDI) dyes, which are structurally related to this compound. The photobleaching quantum yield (Φbl) represents the probability that an excited molecule will undergo photobleaching. Lower values indicate higher photostability.
| Dye | Excitation Wavelength (nm) | Photobleaching Quantum Yield (Φbl) | Environment | Reference |
| Perylene Diimide (PDI) | 488 | ~2 x 10⁻⁸ | PMMA Film | [5][6] |
| Terrylene Diimide (TDI) | 520 | 2 x 10⁻⁸ | PMMA Film | [5][6][7] |
| Terrylene Diimide (TDI) | 647 | 2 x 10⁻¹⁰ | PMMA Film | [5][6][7] |
Table 2: Common Photostabilizing Agents (Singlet Oxygen Quenchers)
| Agent | Abbreviation | Mechanism | Notes |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | Physical and chemical quenching of singlet oxygen. | A widely used and effective antifade reagent.[10] |
| Trolox | (a vitamin E analog) | Chemical quenching of singlet oxygen and other ROS. | Water-soluble antioxidant, effective in live-cell imaging.[3] |
| β-Carotene | - | Physical quenching of singlet oxygen via energy transfer. | Highly efficient but can be difficult to dissolve in aqueous media.[10] |
| n-Propyl gallate | NPG | Free radical scavenger. | Often used in glycerol-based mounting media. |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
This protocol describes a method to quantify the photobleaching rate of this compound under specific imaging conditions.[8][15]
Objective: To measure the rate of fluorescence decay over time.
Materials:
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This compound solution or labeled sample.
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Fluorescence microscope with a stable light source and sensitive camera.
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Image analysis software (e.g., ImageJ/Fiji).
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Mounting medium (with and without antifade reagents for comparison).
Methodology:
-
Sample Preparation: Prepare the sample stained with this compound on a microscope slide.
-
Microscope Setup:
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Turn on the light source and allow it to stabilize for at least 30 minutes.
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Select the appropriate filter cube for this compound.
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Set the excitation intensity to a level representative of your planned long-term experiment.
-
-
Image Acquisition:
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Bring the sample into focus.
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Acquire a time-lapse series of images of the same field of view. Use a consistent interval (e.g., one image every 30 seconds) for a set duration (e.g., 10-15 minutes). It is critical to keep all acquisition parameters (exposure time, gain, laser power) constant throughout.[15]
-
-
Data Analysis:
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Open the image sequence in your analysis software.
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Define a region of interest (ROI) around a fluorescent feature.
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Measure the mean fluorescence intensity within the ROI for each frame (time point).
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Correct for background by measuring the intensity of a region with no fluorescence and subtracting it from your ROI measurements.
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Normalize the intensity values to the first time point (I/I₀).
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Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability. The time to half-intensity (t₁/₂) is a common metric for comparison.
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Protocol 2: Evaluating the Efficacy of a Photostabilizing Agent
Objective: To compare the photostability of this compound in the presence and absence of a stabilizing agent.
Methodology:
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Prepare two identical samples stained with this compound.
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Mount one sample using a standard buffer or mounting medium.
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Mount the second sample using the same medium supplemented with the photostabilizing agent to be tested (e.g., 10 mM DABCO).
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Following Protocol 1 , acquire time-lapse data for both samples using the exact same microscope settings and illumination conditions.
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Plot the normalized fluorescence decay curves for both conditions on the same graph. A slower decay rate in the sample with the stabilizing agent demonstrates its efficacy.
Visualizations
Caption: Photobleaching pathway of this compound via generation of singlet oxygen.
Caption: Workflow for assessing the photostability of this compound.
Caption: Decision tree for troubleshooting photostability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Photosensitization with anticancer agents. 15. Perylenequinonoid pigments as potential photodynamic therapeutic agents: formation of semiquinone radicals and reactive oxygen species on illumination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.uni-luebeck.de [research.uni-luebeck.de]
- 7. Photoblinking and photobleaching of rylene diimide dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. blog.addgene.org [blog.addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tuning the color and photostability of perylene diimides inside polymer nanoparticles: towards biodegradable substitutes of quantum dots - Nanoscale (RSC Publishing) DOI:10.1039/C4NR03718A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Tuning the color and photostability of perylene diimides inside polymer nanoparticles: towards biodegradable substitutes of quantum dots - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photostability measurements [bio-protocol.org]
Troubleshooting low yields in the synthesis of "Perylene-3,10-diol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Perylene-3,10-diol. Low yields can be a significant challenge in organic synthesis, and this guide aims to address common issues encountered during the preparation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
A1: The most common and logical synthetic pathway to this compound involves a two-step process:
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Oxidation: Perylene is first oxidized to 3,10-perylenequinone.
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Reduction: The resulting 3,10-perylenequinone is then reduced to yield this compound.
Q2: I am getting a low yield in the first step, the oxidation of perylene to 3,10-perylenequinone. What could be the reasons?
A2: Low yields in the oxidation of perylene can stem from several factors:
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Purity of Perylene: Ensure the starting perylene is of high purity. Impurities can interfere with the oxidation reaction.
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Oxidizing Agent: The choice and quality of the oxidizing agent are critical. Chromic acid is a commonly used oxidant for this transformation. Ensure it is fresh and used in the correct stoichiometric amount.
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Reaction Conditions: Temperature and reaction time are crucial. The oxidation of perylene typically requires heating for several hours. Inadequate heating or reaction time can lead to incomplete conversion.
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Work-up Procedure: The work-up is essential to isolate the crude 3,10-perylenequinone effectively. This often involves filtration of the hot reaction mixture followed by washing. Losses can occur at this stage if not performed carefully.
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Purification: 3,10-Perylenequinone can be challenging to purify by recrystallization alone.[1] Chromatographic methods or a combination of extraction and recrystallization may be necessary to obtain a pure product, which is crucial for the subsequent reduction step.[1]
Q3: My reduction of 3,10-perylenequinone to this compound is resulting in a low yield. What are the potential causes?
A3: Low yields in the reduction step are a common problem. Here are some potential causes and troubleshooting tips:
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Purity of 3,10-Perylenequinone: The purity of the starting quinone is paramount. Impurities from the oxidation step can interfere with the reduction. A product of at least 98% purity is recommended for the reduction to the corresponding diol.[1]
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Choice of Reducing Agent: Common reducing agents for quinones include sodium borohydride (NaBH₄) and sodium dithionite (Na₂S₂O₄). The choice of reducing agent and its quality can significantly impact the yield.
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Reaction Conditions:
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Solvent: The choice of solvent is critical. For NaBH₄ reductions, alcohols like ethanol are often used. For sodium dithionite, aqueous mixtures are common.
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Temperature: Reductions are often sensitive to temperature. Ensure the reaction is carried out at the optimal temperature.
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Atmosphere: this compound can be sensitive to air oxidation, especially under basic conditions. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent re-oxidation of the product back to the quinone.
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Work-up and Purification: The diol product may be unstable during work-up. Acidic conditions during work-up can sometimes lead to side reactions. Purification can also be challenging due to the potential for re-oxidation.
Q4: How can I monitor the progress of the reduction reaction?
A4: A distinct color change is often observed during the reduction of perylenequinones. The deep red or yellow color of the quinone typically fades to a lighter yellow or colorless solution as it is reduced to the hydroquinone (diol). This can serve as a useful qualitative indicator of reaction progress. For more quantitative monitoring, thin-layer chromatography (TLC) can be employed to track the disappearance of the starting quinone and the appearance of the diol product.
Troubleshooting Guide for Low Yields in the Reduction of 3,10-Perylenequinone
This guide provides a structured approach to troubleshooting low yields in the reduction of 3,10-perylenequinone to this compound.
| Problem | Potential Cause | Recommended Action |
| Reaction does not proceed or is incomplete (starting material remains) | 1. Inactive reducing agent. | - Use a fresh batch of the reducing agent. - Ensure the reducing agent has been stored under appropriate conditions (e.g., NaBH₄ should be kept in a desiccator). |
| 2. Insufficient amount of reducing agent. | - Increase the molar equivalents of the reducing agent. A slight excess is often necessary. | |
| 3. Poor solubility of the starting material. | - Choose a solvent system in which the 3,10-perylenequinone has better solubility. Gentle heating may be required. | |
| 4. Suboptimal reaction temperature. | - Optimize the reaction temperature. Some reductions may require cooling to control reactivity, while others may need gentle heating to proceed. | |
| Low yield of isolated product | 1. Re-oxidation of the diol product during work-up. | - Perform the work-up and purification under an inert atmosphere (nitrogen or argon). - Use degassed solvents for extraction and chromatography. |
| 2. Decomposition of the product during purification. | - Avoid strongly acidic or basic conditions during work-up and purification if the product is sensitive to them. - Use a milder purification technique, such as flash chromatography with a neutral stationary phase. | |
| 3. Formation of side products. | - Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify potential side products. - Adjust reaction conditions (e.g., temperature, reaction time, choice of reducing agent) to minimize side product formation. | |
| 4. Mechanical losses during isolation. | - Ensure efficient extraction of the product from the aqueous layer. - Minimize transfers of the product solution. | |
| Product is obtained but appears to be the starting quinone | 1. Complete re-oxidation of the diol. | - This is a strong indication that the product is highly sensitive to air. Rigorous exclusion of oxygen during the entire process (reaction, work-up, and purification) is necessary. |
Experimental Protocols
Step 1: Synthesis of 3,10-Perylenequinone
A detailed protocol for the oxidation of perylene to 3,10-perylenequinone can be found in the literature. A typical procedure involves the oxidation of perylene with chromic acid in an aqueous solution with heating.
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Reaction: 1 gram of perylene is oxidized with 10 grams of chromium trioxide in 100 ml of water.
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Conditions: The reaction mixture is heated at 100°C for 6 hours with continuous agitation.
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Work-up: The mixture is filtered while hot. The crude product is washed with water and dried.
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Yield: This procedure typically yields 89-94% of crude 3,10-perylenequinone.[1]
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Purification: The crude product can be purified by column chromatography on silica gel or by a combination of Soxhlet extraction with benzene and recrystallization from a mixture of N,N-dimethylformamide and glacial acetic acid.[1]
Step 2: Reduction of 3,10-Perylenequinone to this compound (General Procedure)
Using Sodium Dithionite:
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Preparation: In a round-bottom flask, dissolve the purified 3,10-perylenequinone in a suitable solvent (e.g., a mixture of an organic solvent like THF or dioxane and water).
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Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
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Addition of Reducing Agent: Prepare a fresh aqueous solution of sodium dithionite (Na₂S₂O₄). Add the sodium dithionite solution dropwise to the stirred solution of the quinone at room temperature.
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Monitoring: The reaction can be monitored by the color change from red/yellow to a lighter yellow or colorless solution. TLC can also be used to confirm the disappearance of the starting material.
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Work-up: Once the reaction is complete, carefully quench any excess reducing agent. Extract the product with an organic solvent. The work-up should be performed under an inert atmosphere to prevent re-oxidation.
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Purification: The crude product can be purified by recrystallization or column chromatography under an inert atmosphere.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield in the Reduction Step
Caption: A decision tree for troubleshooting low yields in the reduction of 3,10-perylenequinone.
References
Technical Support Center: Optimization of Annealing Processes for Perylene-3,10-diol Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of annealing processes for Perylene-3,10-diol thin films. As direct experimental data for this compound is limited, the guidance provided is substantially based on established protocols for structurally similar compounds such as perylene and perylene diimides (PDIs). Users should consider this information as a starting point and adapt it to their specific experimental context.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition and annealing of this compound thin films.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Cracked Thin Film After Annealing | 1. High Thermal Stress: Mismatch in the coefficient of thermal expansion (CTE) between the this compound film and the substrate. 2. Film Too Thick: Thicker films are more prone to cracking. 3. Rapid Temperature Change: Fast heating or cooling rates can induce stress. 4. Solvent Evaporation: Rapid loss of residual solvent from solution-processed films. | 1. Select a substrate with a CTE closer to that of this compound. 2. Reduce the film thickness. A general guideline for organic thin films is to keep the thickness below 0.5 microns to minimize cracking.[1] 3. Decrease the heating and cooling rates during the annealing process. 4. For solution-processed films, consider a two-step annealing process: a lower temperature pre-anneal to slowly remove solvent, followed by a higher temperature anneal for crystallization. |
| Poor Film Crystallinity or Amorphous Film | 1. Insufficient Annealing Temperature: The temperature is not high enough to induce molecular rearrangement and crystallization. 2. Insufficient Annealing Time: The duration of annealing is too short for the molecules to organize. 3. Inappropriate Substrate: The substrate surface energy and chemistry can influence film growth and crystallinity. | 1. Systematically increase the annealing temperature in increments. The optimal temperature will be below the material's decomposition point. 2. Increase the annealing time. 3. Experiment with different substrates (e.g., Al₂O₃, Au) as the substrate can significantly influence the crystalline structure.[2][3] |
| Inconsistent Film Morphology (e.g., large, irregular grains) | 1. Inconsistent Substrate Temperature: Non-uniform heating of the substrate during deposition or annealing. 2. High Deposition Rate: A fast deposition rate can lead to the formation of smaller, less-ordered grains. 3. Contaminated Substrate: Impurities on the substrate surface can act as nucleation sites, leading to irregular growth. | 1. Ensure uniform heating of the substrate. 2. Reduce the deposition rate to allow molecules more time to arrange themselves on the substrate.[2] 3. Implement a thorough substrate cleaning procedure. A common method involves cleaning with warm isopropanol in an ultrasonic bath followed by drying with nitrogen gas.[2] |
| Low Charge Carrier Mobility | 1. Poor Molecular Ordering: Inefficient π-π stacking between perylene cores hinders charge transport. 2. Grain Boundaries: Numerous grain boundaries can act as traps for charge carriers. 3. Amorphous Regions: Presence of disordered regions within the film. | 1. Optimize annealing temperature and time to improve crystallinity and molecular ordering. Thermal annealing has been shown to positively impact the electrical performance of perylene-based thin films.[3] 2. Aim for larger grain sizes through slower deposition rates and optimized annealing to reduce the density of grain boundaries. 3. Consider solvent vapor annealing as an alternative or complementary technique to thermal annealing to enhance molecular ordering. |
| Variability in Optical Properties (Absorption/Emission Spectra) | 1. Inconsistent Crystallinity/Morphology: The optical properties of molecular thin films are highly dependent on the packing of the molecules. 2. Film Degradation: Annealing at excessively high temperatures or in the presence of oxygen can cause degradation of the organic material. | 1. Tightly control all deposition and annealing parameters to ensure reproducible film structure. 2. Perform annealing in a controlled atmosphere (e.g., under vacuum or in an inert gas like nitrogen) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal annealing temperature for this compound thin films?
A1: The optimal annealing temperature for this compound thin films has not been specifically reported in the literature. However, for related perylene diimide (PDI) derivatives, thermal annealing is often performed at temperatures ranging from 110°C to higher temperatures, depending on the specific derivative and substrate.[3] It is crucial to determine the thermal properties of this compound, such as its melting point and decomposition temperature, using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The optimal annealing temperature will be below these transition points and should be determined empirically by systematically varying the temperature and characterizing the resulting film properties.
Q2: How does the choice of substrate affect the annealing process and final film properties?
A2: The substrate plays a critical role in the growth, morphology, and crystalline structure of perylene-based thin films.[2][3] The interaction between the this compound molecules and the substrate surface can influence the initial nucleation and subsequent growth of the film. For instance, perylene films deposited on amorphous aluminum oxide (Al₂O₃) have shown a different crystalline texture compared to those grown on a crystalline gold (Au) layer.[2] Therefore, the choice of substrate should be considered as a key parameter in the optimization of the annealing process.
Q3: What is the difference between thermal annealing and solvent vapor annealing, and when should I use each?
A3: Thermal annealing involves heating the thin film to a specific temperature to provide the molecules with the thermal energy needed to rearrange into a more ordered, crystalline state. It is a widely used method for improving the crystallinity and charge transport properties of organic semiconductor films.
Solvent vapor annealing (SVA) exposes the thin film to a saturated vapor of a specific solvent. The solvent molecules penetrate the film, increasing the mobility of the organic molecules and allowing them to self-organize. SVA can be particularly effective for morphology control and can sometimes lead to different crystalline structures compared to thermal annealing.[4]
The choice between the two methods depends on the desired film properties and the specific characteristics of this compound. In some cases, a combination of both techniques may yield the best results.
Q4: How can I characterize the effects of annealing on my this compound thin films?
A4: A combination of characterization techniques is recommended to fully understand the impact of annealing:
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X-ray Diffraction (XRD): To determine the crystal structure and degree of crystallinity.
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Atomic Force Microscopy (AFM): To visualize the surface morphology, including grain size and roughness.
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UV-Vis Spectroscopy: To study the optical absorption properties, which are sensitive to molecular aggregation and ordering.
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Photoluminescence (PL) Spectroscopy: To investigate the emission properties of the film.
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Electrical Characterization: For applications in organic electronics, measuring parameters like charge carrier mobility in a field-effect transistor (FET) configuration is essential.
Q5: My films show poor adhesion to the substrate after annealing. What can I do?
A5: Poor adhesion can result from a weak interaction between the film and the substrate. Several strategies can be employed to improve adhesion:
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Substrate Surface Treatment: Modifying the substrate surface with a self-assembled monolayer (SAM) can improve the interface properties.
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Substrate Cleaning: Ensure the substrate is scrupulously clean before deposition, as any contaminants can interfere with adhesion.
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Deposition Parameters: A very low deposition rate might, in some cases, lead to better adhesion as it allows for stronger bonding to form between the initial molecular layer and the substrate.
Experimental Protocols
General Protocol for Thermal Evaporation and Annealing
This protocol is a generalized procedure based on methods used for perylene and its derivatives.[2][3]
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Substrate Cleaning:
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Clean the substrates (e.g., glass, Si/SiO₂, or Au-coated glass) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
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Dry the substrates with a stream of high-purity nitrogen gas.
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Optional: Treat the substrates with an oxygen plasma or a UV-ozone cleaner to remove any remaining organic residues and improve surface wettability.
-
-
Thermal Evaporation:
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Place the cleaned substrates in a high-vacuum thermal evaporation chamber.
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Load this compound powder into a crucible (e.g., quartz or tungsten).
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Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
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Heat the crucible to sublimate the this compound. The deposition rate should be monitored using a quartz crystal microbalance and typically maintained at a slow rate (e.g., 0.1-0.5 Å/s) to promote ordered film growth.
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Deposit a film of the desired thickness.
-
-
Thermal Annealing:
-
Transfer the deposited films to an annealing chamber with a controlled atmosphere (e.g., high vacuum or a glovebox filled with nitrogen).
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Heat the samples to the desired annealing temperature at a controlled rate (e.g., 5-10°C/minute).
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Maintain the annealing temperature for the desired duration (e.g., 30-60 minutes).
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Cool the samples down to room temperature at a controlled rate.
-
Visualizations
Experimental Workflow for Annealing Process Optimization
Caption: Workflow for optimizing the annealing process of this compound thin films.
Relationship Between Annealing Parameters and Film Properties
Caption: Influence of annealing parameters on the physical properties of this compound thin films.
References
Overcoming solubility issues of "Perylene-3,10-diol" in aqueous media
Welcome to the technical support center for Perylene-3,10-diol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental design and execution.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when working with this compound in aqueous media.
Q1: My this compound is not dissolving in my aqueous buffer. What are my immediate options?
A1: Poor solubility of this compound in aqueous media is a known issue due to its planar and hydrophobic aromatic structure. Here are a few immediate strategies you can try:
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Co-solvents: Introduce a water-miscible organic solvent to your aqueous solution. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or Polyethylene Glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves. Be mindful that high concentrations of organic solvents may affect your downstream biological assays.
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pH Adjustment: The solubility of this compound can be influenced by pH. Since it has hydroxyl groups, altering the pH to a more basic environment can deprotonate these groups, increasing the molecule's charge and potentially its solubility in water.[1] Conversely, a highly acidic environment might also impact solubility. It is advisable to perform a pH-solubility profile to determine the optimal pH for your experiments.
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Sonication and Heating: Gently heating the solution while stirring or using a sonication bath can provide the energy needed to overcome the crystal lattice energy and promote dissolution. However, be cautious with temperature, as excessive heat can lead to degradation.
Q2: I've tried co-solvents, but they interfere with my cell-based assay. What are some alternative approaches?
A2: When co-solvents are not a viable option, more advanced formulation strategies can be employed to enhance the aqueous solubility of this compound without interfering with biological systems.
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Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[2][3] Various types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) can be screened to find the most effective one for your application.
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Nanoparticle Formulation: Encapsulating this compound into nanoparticles is another effective strategy. This can be achieved using biodegradable polymers to form nanospheres or nanocapsules, or by creating lipid-based nanoparticles like liposomes. These formulations can improve aqueous dispersibility and can also be tailored for targeted delivery.
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Chemical Modification: If your experimental design allows, consider using a water-soluble derivative of perylene. While this alters the original molecule, numerous perylene derivatives have been synthesized with enhanced water solubility by introducing charged or polar functional groups.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor aqueous solubility of this compound?
A1: this compound has a large, planar, and rigid aromatic core, which is inherently hydrophobic. This structure leads to strong π-π stacking interactions between the molecules in the solid state, resulting in high crystal lattice energy. For the compound to dissolve, the energy required to break these intermolecular forces must be overcome by the favorable interactions with water molecules, which are limited due to the compound's nonpolar nature.
Q2: How do I choose the right co-solvent for my experiment?
A2: The choice of co-solvent will depend on the specific requirements of your experiment, including the desired concentration of this compound and the tolerance of your assay to the solvent. A good starting point is to test a panel of commonly used, water-miscible organic solvents such as DMSO, DMF, and ethanol. It is crucial to determine the maximum concentration of each co-solvent that does not affect your experimental system (e.g., cell viability, enzyme activity).
Q3: Can pH adjustment lead to the degradation of this compound?
A3: Extreme pH values, both acidic and basic, have the potential to cause chemical degradation of organic molecules. It is recommended to assess the stability of this compound at the desired pH over the timescale of your experiment. This can be done by preparing a solution at the target pH, incubating it for the duration of the experiment, and then analyzing the sample using techniques like HPLC or UV-Vis spectroscopy to check for any changes in the compound's profile.
Q4: Are there commercially available water-soluble derivatives of perylene that I can use as alternatives?
A4: Yes, a variety of water-soluble perylene derivatives, particularly perylene diimides (PDIs), are commercially available or can be synthesized.[4][5][6] These derivatives often incorporate charged functional groups such as carboxylates, sulfonates, or ammonium salts, or are attached to hydrophilic polymers like PEG.[5] When choosing an alternative, it is important to consider how the modification might affect the photophysical properties and biological activity of the molecule compared to the parent this compound.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for this compound (Illustrative Data)
| Strategy | Agent/Method | Achievable Concentration (Hypothetical) | Advantages | Disadvantages |
| Co-solvents | 20% DMSO (v/v) | ~50 µM | Simple, rapid, and effective for initial studies. | May interfere with biological assays, potential for precipitation upon dilution. |
| pH Adjustment | pH 10 | ~20 µM | Can be effective for ionizable compounds, avoids organic solvents. | Potential for compound degradation, may not be compatible with physiological pH. |
| Cyclodextrin Complexation | 10 mM HP-β-CD | ~100 µM | Biocompatible, can significantly increase solubility without organic solvents. | Requires optimization of cyclodextrin type and concentration, potential for competitive binding. |
| Nanoparticle Formulation | PLGA Nanoparticles | >200 µM | High loading capacity, potential for targeted delivery, improved stability. | More complex preparation, requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Solubilization using Cyclodextrin Complexation (Kneading Method)
This protocol describes a simple method for preparing a this compound/cyclodextrin inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Microcentrifuge
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a good starting point.
-
Weighing: Accurately weigh the required amounts of this compound and HP-β-CD.
-
Mixing: Transfer the weighed powders to a mortar.
-
Kneading: Add a small amount of deionized water to the mortar to form a paste. Knead the paste thoroughly with the pestle for 30-60 minutes. The mixture should remain as a paste throughout the process.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or under vacuum.
-
Reconstitution: The dried complex can be stored as a powder and reconstituted in your aqueous buffer as needed.
-
Centrifugation: Before use, centrifuge the reconstituted solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any un-complexed, insoluble material.
-
Quantification: Determine the concentration of the solubilized this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy.
Protocol 2: pH-Dependent Solubility Assessment
This protocol outlines a method to determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., pH 2 to pH 12)
-
Vortex mixer
-
Thermostatted shaker
-
Microcentrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH.
-
Equilibration: Tightly cap the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours. The long incubation time is to ensure that equilibrium solubility is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Supernatant Collection: Carefully collect the supernatant from each vial without disturbing the pellet.
-
Dilution (if necessary): If the absorbance is expected to be high, dilute the supernatant with the corresponding buffer.
-
Absorbance Measurement: Measure the absorbance of the supernatant (or diluted supernatant) at the wavelength of maximum absorbance (λmax) for this compound.
-
Concentration Calculation: Use a pre-determined calibration curve of this compound in a suitable solvent to calculate the concentration in each sample.
-
Data Plotting: Plot the solubility of this compound as a function of pH.
Mandatory Visualizations
Caption: Workflow for overcoming solubility issues of this compound.
Caption: Logical relationship of cyclodextrin-mediated solubilization.
References
- 1. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Towards highly fluorescent and water-soluble perylene dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Minimizing spectral overlap with "Perylene-3,10-diol" in multi-color imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing spectral overlap when using "Perylene-3,10-diol" in multi-color imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the estimated spectral properties of this compound?
| Property | Estimated Wavelength Range |
| Excitation Maximum (λex) | 450 - 470 nm |
| Emission Maximum (λem) | 480 - 520 nm |
This places this compound in the blue-green to green region of the visible spectrum. It is crucial to experimentally determine the precise spectra in your specific solvent system for optimal panel design.
Selecting Spectrally Compatible Fluorophores
Q2: Which fluorophores are spectrally compatible with this compound for multi-color imaging?
To minimize spectral overlap, it is essential to choose fluorophores with excitation and emission spectra that are well-separated from those of this compound. Based on its estimated emission in the 480-520 nm range, suitable partners would be fluorophores that emit in the yellow, red, and far-red regions of the spectrum.
Here is a table of recommended fluorophores that are spectrally compatible with this compound:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region |
| This compound (Estimated) | ~460 | ~500 | Green |
| Rhodamine Red™-X | 570 | 590 | Yellow-Orange |
| Alexa Fluor® 594 | 590 | 617 | Red |
| Cy®5 | 649 | 670 | Far-Red |
| Alexa Fluor® 647 | 650 | 668 | Far-Red |
| iFluor™ 647 | 651 | 670 | Far-Red |
| DyLight™ 650 | 652 | 672 | Far-Red |
| Alexa Fluor® 680 | 679 | 702 | Near-Infrared |
| Cy®5.5 | 675 | 694 | Near-Infrared |
| Alexa Fluor® 750 | 749 | 775 | Near-Infrared |
| Cy®7 | 750 | 776 | Near-Infrared |
Q3: Which fluorophores should I avoid using with this compound?
To prevent significant spectral overlap and bleed-through, you should avoid fluorophores whose emission spectra overlap considerably with the emission spectrum of this compound (estimated to be 480-520 nm). Additionally, fluorophores whose excitation spectra are strongly excited by the light source used for this compound should also be used with caution.
Here is a table of fluorophores that are likely to have significant spectral overlap with this compound:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reason for Incompatibility |
| This compound (Estimated) | ~460 | ~500 | - |
| Fluorescein (FITC) | 494 | 518 | High emission overlap with this compound. |
| Alexa Fluor® 488 | 495 | 519 | High emission overlap with this compound. |
| GFP (Green Fluorescent Protein) | 488 | 507 | High emission overlap with this compound. |
| Cy®2 | 489 | 506 | High emission overlap with this compound. |
| DyLight™ 488 | 493 | 518 | High emission overlap with this compound. |
Troubleshooting Guide
Q4: I am seeing a signal from my this compound channel in my red channel. What is happening and how can I fix it?
This issue is likely due to spectral bleed-through, where the emission of one fluorophore is detected in a neighboring channel.
Troubleshooting Steps:
-
Confirm Single-Stain Controls: Image a sample stained only with this compound and check for signal in the red channel. This will confirm the presence and extent of the bleed-through.
-
Optimize Filter Sets: Ensure that your microscope's filter sets are appropriate for the chosen fluorophores. The emission filter for the red channel should be as far from the this compound emission as possible.
-
Sequential Imaging: If your microscope allows, acquire images sequentially. Excite and capture the this compound signal first, and then switch to the excitation and emission settings for your red fluorophore. This prevents the simultaneous excitation that can exacerbate bleed-through.
-
Computational Correction:
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Compensation: If your imaging software supports it, you can perform compensation. This is a mathematical correction that subtracts the known bleed-through from the affected channel.[1] It requires single-stain controls to calculate the spillover matrix.
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Spectral Unmixing: For more complex overlap, spectral imaging and linear unmixing can be used.[2] This technique acquires the entire emission spectrum at each pixel and uses reference spectra of each individual fluorophore to computationally separate the mixed signals.[3]
-
Q5: My this compound signal is very dim. How can I improve it?
Several factors can contribute to a weak fluorescent signal.
Troubleshooting Steps:
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Check Excitation Source: Verify that your light source (e.g., laser line, LED) provides strong illumination at the excitation maximum of this compound (estimated around 460 nm).
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Optimize Antibody Concentrations: If you are using this compound conjugated to an antibody, ensure that the primary and secondary antibody concentrations are optimized. A titration experiment is recommended.
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Antigen Retrieval: For tissue samples, insufficient antigen retrieval can mask the target epitope. Optimize your antigen retrieval protocol (heat-induced or enzymatic).
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Photobleaching: Perylene-based dyes are generally photostable, but excessive exposure to high-intensity light can still cause photobleaching. Reduce the excitation intensity or exposure time. The use of an antifade mounting medium is highly recommended.
-
Signal Amplification: Consider using a signal amplification technique, such as tyramide signal amplification (TSA), to enhance the signal from low-abundance targets.[4]
Experimental Protocols
Q6: Can you provide a general protocol for multi-color immunofluorescence staining?
This is a general protocol and may require optimization for your specific antibodies and samples.
Materials:
-
Phosphate-Buffered Saline (PBS)
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Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
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Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)
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Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)
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Primary Antibodies (from different host species if using indirect detection)
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Secondary Antibodies (conjugated to spectrally distinct fluorophores, cross-adsorbed to prevent cross-reactivity)
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Mounting Medium with Antifade Reagent
Procedure:
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections.
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Fixation: Incubate samples in fixation buffer for 10-20 minutes at room temperature.
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Washing: Wash three times with PBS for 5 minutes each.
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Permeabilization: (For intracellular targets) Incubate in permeabilization buffer for 10-15 minutes at room temperature.
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Washing: Wash three times with PBS for 5 minutes each.
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Blocking: Incubate in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[5]
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Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate overnight at 4°C.
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Washing: Wash three times with PBS containing 0.05% Tween® 20 for 5 minutes each.
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Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.
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Washing: Wash three times with PBS containing 0.05% Tween® 20 for 5 minutes each, protected from light.
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Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
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Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for each fluorophore.
Visualizations
Caption: A generalized workflow for a multi-color immunofluorescence experiment.
References
Purity analysis and removal of impurities from "Perylene-3,10-diol" samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perylene-3,10-diol. The information provided is designed to assist in the purity analysis and removal of impurities from your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: Due to its synthesis and sensitivity, this compound samples can contain several types of impurities. The most common include:
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Starting Material: Residual 3,10-perylenequinone from an incomplete reduction reaction.
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Oxidation Products: Over-oxidation of the diol can lead to the formation of quinones and other degradation products. This compound is known to be susceptible to air oxidation.
-
Solvent Residues: Residual solvents from the synthesis or purification process.
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Byproducts of Synthesis: Other isomers or related perylene structures formed during the synthesis of the precursor, 3,10-perylenequinone.
Q2: My this compound sample is discolored. What could be the cause?
A2: Discoloration, often appearing as a yellowish or brownish tint instead of the expected color, is typically a sign of impurities. The most likely cause is the presence of the starting material, 3,10-perylenequinone (which is colored), or oxidation products.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the structure of the main component and any significant impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound and can help in the identification of unknown impurities.
Q4: What are the recommended storage conditions for this compound to prevent degradation?
A4: Given its sensitivity to air and light, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-protected container (e.g., an amber vial). Storage at low temperatures (e.g., in a refrigerator or freezer) is also recommended to minimize degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Observation | Potential Cause | Suggested Action |
| A peak with a shorter retention time than this compound. | More polar impurity, possibly a byproduct of the synthesis. | Characterize the peak using LC-MS to determine its molecular weight. Adjust the purification protocol, for example, by using a different solvent system for chromatography. |
| A peak with a longer retention time than this compound. | Less polar impurity, likely residual 3,10-perylenequinone or an oxidation product. | Compare the retention time with a standard of 3,10-perylenequinone. If it matches, further reduction or a more efficient purification step is needed. |
| Multiple small, broad peaks. | Sample degradation or presence of polymeric impurities. | Re-purify the sample using column chromatography under an inert atmosphere. Ensure proper storage conditions. |
Issue 2: Poor Resolution in Column Chromatography Purification
| Observation | Potential Cause | Suggested Action |
| Co-elution of the product and impurities. | Inappropriate solvent system or stationary phase. | Screen different solvent systems with varying polarities. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Streaking or tailing of the product band. | Sample overload or interaction with the stationary phase. | Reduce the amount of sample loaded onto the column. Add a small amount of a modifying agent to the eluent (e.g., a few drops of acetic acid if using silica gel with an acidic compound). |
| Color change of the product on the column. | On-column oxidation of the air-sensitive diol. | Perform the chromatography under an inert atmosphere (e.g., using a Schlenk line or in a glovebox). De-gas all solvents before use. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of this compound. Optimization may be required based on the specific impurities present.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 100 µg/mL solution. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example:
-
Start with 50% Acetonitrile / 50% Water.
-
Linearly increase to 100% Acetonitrile over 20 minutes.
-
Hold at 100% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: Monitor at a wavelength where this compound has strong absorbance (this may need to be determined by a UV-Vis spectrum).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.
Protocol 2: Purification by Column Chromatography under Inert Atmosphere
This protocol describes a method to purify this compound while minimizing air oxidation.
Materials:
-
Glass chromatography column
-
Silica gel (or alumina)
-
Schlenk flask or glovebox
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Degassed solvents (e.g., a mixture of dichloromethane and hexanes)
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Inert gas source (Argon or Nitrogen)
Procedure:
-
Column Packing:
-
In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., hexanes).
-
Carefully pour the slurry into the column and allow it to pack evenly.
-
Once packed, flush the column with several column volumes of the eluent.
-
-
Inert Atmosphere Setup:
-
If using a Schlenk line, connect the top of the column to the inert gas line.
-
If using a glovebox, perform all subsequent steps inside the glovebox.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent (or a slightly more polar solvent if necessary for solubility).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. A gentle positive pressure of inert gas can be applied to maintain a steady flow rate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure, ensuring the flask is under an inert atmosphere before opening.
-
Dry the purified product under vacuum.
-
Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: Decision tree for selecting a purification method for this compound.
Technical Support Center: Perylene-3,10-diol Crystal Morphology Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Perylene-3,10-diol. Our aim is to help you control the crystal morphology of this compound for various applications.
Frequently Asked Questions (FAQs)
Q1: What are the common crystal morphologies observed for this compound and related perylene compounds?
A1: Perylene-based molecules, including this compound, can exhibit several crystal morphologies depending on the crystallization conditions. Common forms include needles, plates, rods, and sometimes more complex structures like dendrites. The specific morphology is highly sensitive to factors such as the solvent system, cooling rate, concentration, and the presence of impurities.
Q2: How does the choice of solvent affect the crystal morphology of this compound?
A2: The solvent plays a critical role in determining crystal morphology by influencing the solubility and the interaction with different crystal faces. A solvent that strongly interacts with a specific crystal face can inhibit its growth, leading to the development of other faces and thus altering the overall shape. For example, solvents with a higher polarity may favor the growth of more compact, plate-like crystals, while non-polar solvents might lead to the formation of needle-like crystals.
Q3: What is the role of temperature and cooling rate in controlling crystal size and shape?
A3: Temperature directly affects the solubility and nucleation rate. A slow cooling rate generally leads to fewer nucleation events and promotes the growth of larger, more well-defined crystals. Conversely, rapid cooling often results in a large number of small crystals due to rapid nucleation. The temperature profile during crystallization can be a powerful tool to control both the size and, to some extent, the morphology of the crystals.
Q4: Can additives be used to control the crystal morphology of this compound?
A4: Yes, additives can be a highly effective method for controlling crystal morphology. "Tailor-made" additives, which are molecules structurally similar to the target compound, can selectively adsorb to specific crystal faces and inhibit their growth, thereby modifying the crystal habit. Polymeric additives can also be used to influence crystal growth and prevent aggregation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of very fine needles | - High supersaturation - Rapid cooling - Inappropriate solvent | - Decrease the concentration of the solution. - Slow down the cooling rate. - Experiment with different solvents or solvent mixtures (see Table 1). |
| Amorphous precipitate instead of crystals | - Too rapid solvent evaporation or cooling - Solution concentration is too high - Presence of impurities that inhibit crystallization | - Use a slower evaporation method (e.g., vapor diffusion). - Reduce the initial concentration. - Purify the this compound sample before crystallization. |
| Polycrystalline aggregates | - High nucleation rate - Insufficient agitation (if using cooling crystallization) | - Lower the supersaturation level. - Introduce gentle agitation to keep crystals suspended and prevent agglomeration. |
| Inconsistent crystal morphology between batches | - Variation in starting material purity - Inconsistent cooling profile or evaporation rate - Changes in ambient temperature or humidity | - Ensure consistent purity of the starting material. - Precisely control the temperature and solvent evaporation rate. - Conduct experiments in a controlled environment. |
Data Presentation
Table 1: Influence of Solvent Systems on this compound Crystal Morphology (Qualitative)
| Solvent System | Polarity | Expected Predominant Morphology | Notes |
| Toluene | Low | Needles, Rods | Good for initial trials, may require slow evaporation. |
| Xylene | Low | Needles, Rods | Similar to toluene, higher boiling point allows for higher crystallization temperature. |
| Chloroform | Medium | Plates, Prisms | Exercise caution due to toxicity. Good solubility for many perylenes. |
| Tetrahydrofuran (THF) | Medium | Plates, Irregular shapes | Can form solvates, which may alter crystal packing. |
| N,N-Dimethylformamide (DMF) / Acetic Acid | High | Compact crystals, Plates | Based on purification of the precursor 3,10-perylenequinone.[1] |
| Nitrobenzene | High | Compact crystals, Plates | High boiling point solvent, allows for crystallization at elevated temperatures.[1] |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
-
Dissolution: Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., toluene, chloroform) at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate impurities.
-
Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Once crystals of the desired size have formed and the solvent has sufficiently evaporated, carefully decant the remaining solution and wash the crystals with a small amount of fresh, cold solvent. Dry the crystals under vacuum.
Protocol 2: Slow Cooling Crystallization
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable high-boiling point solvent (e.g., xylene, nitrobenzene) at an elevated temperature to achieve saturation.
-
Filtration: Hot-filter the solution to remove any insoluble impurities.
-
Cooling: Allow the solution to cool down to room temperature very slowly. This can be achieved by placing the flask in a dewar or an insulated container. For even slower cooling, a programmable temperature controller can be used.
-
Isolation: Once the solution has reached room temperature and crystal formation has ceased, isolate the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Caption: Key parameters influencing the crystal morphology of this compound.
References
Validation & Comparative
A Comparative Guide to Perylene-Based Fluorophores: Perylene Diimide (PDI) vs. Perylene-3,10-diol in Fluorescence Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two classes of perylene-based organic molecules for applications in fluorescence sensing: the extensively studied Perylene Diimides (PDIs) and the less-documented Perylene-3,10-diol. While both share the highly fluorescent perylene core, their distinct functional groups lead to significant differences in their photophysical properties, sensing mechanisms, and overall utility as fluorescent probes. This document aims to provide an objective comparison, supported by available data, to aid researchers in selecting the appropriate scaffold for their sensing applications.
Structural and Photophysical Fundamentals
The core difference between this compound and Perylene Diimides lies in the substituents on the perylene core, which dictates their electronic properties, solubility, and sensing capabilities.
-
This compound: This molecule features electron-donating hydroxyl (-OH) groups at the 3 and 10 positions of the perylene core. These groups directly influence the π-electron system of the perylene core. While specific data on this compound is scarce in sensing literature, the parent perylene molecule is known for its exceptional fluorescence quantum yield, approaching 0.94 in cyclohexane. The presence of hydroxyl groups is expected to modulate these properties, potentially making it sensitive to pH or metal ion interactions.
-
Perylene Diimides (PDIs): This is a large class of molecules based on the perylene-3,4,9,10-tetracarboxylic diimide structure. The imide positions are synthetically versatile and can be functionalized with a vast array of chemical groups without significantly altering the core electronic properties of the perylene unit[1]. This allows for the fine-tuning of solubility and the introduction of specific analyte recognition sites. Bay-area substitutions (at the 1, 6, 7, and 12 positions) can also be performed to dramatically alter the optical and electronic properties[2]. PDIs are renowned for their outstanding thermal, chemical, and photochemical stability, strong visible-light absorption, and high fluorescence quantum yields that can approach 100% in their monomeric state[1][3].
Fluorescence Sensing Mechanisms
The functional groups of these molecules enable different signaling pathways for analyte detection. PDIs offer well-established and highly versatile mechanisms, while the mechanisms for this compound remain largely theoretical due to a lack of specific application data.
Perylene Diimide (PDI) Sensing Mechanisms
PDIs are a cornerstone of modern sensor development, with their utility stemming from several well-understood fluorescence modulation mechanisms[3][4]:
-
Photoinduced Electron Transfer (PET): This is one of the most common "turn-on" or "turn-off" sensing mechanisms. A receptor unit (e.g., an amine) capable of donating an electron is attached to the PDI core. In the absence of an analyte, photoexcitation of the PDI leads to electron transfer from the receptor to the PDI, quenching the fluorescence. Upon binding of an analyte (like a proton or a metal ion) to the receptor, the electron transfer process is inhibited, restoring the PDI's strong fluorescence[3].
-
Analyte-Induced Aggregation/Disaggregation: The large, planar structure of PDIs leads to strong π-π stacking and aggregation, which often quenches their fluorescence. This property can be harnessed for sensing. For example, a PDI derivative can be designed to be aggregated (non-fluorescent) and to disaggregate (become fluorescent) upon interaction with a specific analyte, or vice-versa[4].
The diagram below illustrates a typical PET "turn-on" mechanism widely employed in PDI-based sensors.
References
- 1. Improving the Quantum Yields of Perylene Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Photophysical Properties of Perylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Perylene derivatives, a class of polycyclic aromatic hydrocarbons, have garnered significant attention in various scientific and technological fields due to their exceptional photophysical properties. These properties, including strong absorption in the visible region, high fluorescence quantum yields, and excellent photostability, make them ideal candidates for applications ranging from organic electronics to biomedical imaging and sensing. This guide provides a comparative analysis of the photophysical characteristics of various perylene derivatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal derivative for their specific application.
Key Photophysical Parameters: A Tabulated Comparison
The photophysical properties of perylene derivatives are intricately linked to their molecular structure. Modifications to the perylene core, particularly at the imide and bay positions, can significantly influence their absorption and emission characteristics. The following table summarizes the key photophysical data for a selection of perylene diimide (PDI) and perylene monoimide (PMI) derivatives.
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| Perylene Diimide (PDI) | Toluene | 490 | - | 0.97 | |
| Perylene Monoimide (PMI-2) | Toluene | 511 | - | 0.86 | |
| PDI-Cl | - | - | - | 0.57 | [1] |
| POSS-PDI-POSS (PPP)/PHBV Microspheres | - | - | - | 0.28 | [2] |
| POSS-PDI-POSS (PPP)/PS Microspheres | - | - | - | Nearly 1.0 | [2] |
| Aggregated B2 PDI | Water:Methanol | - | - | 0.04 | [3] |
| Aggregated B13 PDI | Water:Methanol | - | - | 0.20 | [3] |
| Dimer 8 PDI | - | - | 620 | 0.212 | [4] |
| Dimer 9 PDI | - | - | 616 | 0.395 | [4] |
The Influence of Molecular Structure on Photophysical Properties
The data presented above highlights the significant impact of structural modifications on the photophysical behavior of perylene derivatives.
Substitution at the Imide Position: The nature of the substituent at the nitrogen atoms of the imide functionality plays a crucial role in determining the solubility and aggregation behavior of PDIs. For instance, bulky substituents can prevent π-π stacking, leading to enhanced fluorescence in the solid state.[5]
Substitution at the Bay Area: Introducing substituents at the 1, 7, 6, and 12 positions of the perylene core, known as the bay area, induces steric hindrance that leads to a twist in the aromatic backbone. This twisting disrupts intermolecular interactions and can significantly alter the electronic and photophysical properties.[6]
Aggregation Effects: Perylene diimides have a strong tendency to aggregate in solution, which often leads to fluorescence quenching.[2][3] However, specific aggregation modes, such as the formation of J-aggregates, can result in materials with near-unity fluorescence quantum yields.[2] The hydrophobicity of the side chains can also influence the quantum yield of aggregated species, with more hydrophobic chains leading to higher quantum yields in polar media.[3]
Experimental Protocols
The characterization of the photophysical properties of perylene derivatives relies on a set of standard spectroscopic techniques.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: Perylene derivatives are dissolved in a suitable solvent (e.g., chloroform, toluene, DMF) to prepare dilute solutions with absorbance values typically below 0.1 to avoid inner filter effects. The solutions are placed in 1 cm path length quartz cuvettes.
-
Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 350-700 nm).[7] A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum to obtain the corrected absorption spectrum.[7]
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
-
Instrumentation: A spectrofluorometer is used for these measurements.
-
Sample Preparation: Similar to UV-Vis spectroscopy, dilute solutions are prepared in quartz cuvettes.
-
Measurement: The sample is excited at a specific wavelength, typically corresponding to an absorption maximum, and the emission spectrum is recorded at longer wavelengths.[7] The spectra are corrected for instrumental factors such as lamp profile and detector sensitivity.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.
-
Relative Method: This is the most common method and involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[8]
-
Procedure: The absorption and fluorescence spectra of both the sample and a standard (e.g., fluorescein, Rhodamine 6G) are measured under identical experimental conditions.
-
Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Absolute Method: This method utilizes an integrating sphere to collect all the emitted light from the sample.[2]
Synthesis and Characterization Workflow
The development of novel perylene derivatives with tailored photophysical properties follows a systematic workflow, from synthesis to detailed characterization.
Caption: A generalized workflow for the synthesis and subsequent characterization of perylene derivatives.
Signaling Pathways and Logical Relationships
The photophysical properties of perylene derivatives are governed by the transitions between different electronic states upon photoexcitation.
Caption: A simplified Jablonski diagram illustrating the principal photophysical processes in a perylene derivative.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. The morphologies and fluorescence quantum yields of perylene diimide dye-doped PS and PHVB microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Quantum Yields of Perylene Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of novel perylene diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The study of perylene diimide–amino acid derivatives for the fluorescence detection of anions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08005K [pubs.rsc.org]
A Comparative Guide to Perylene-Based Fluorescent Sensors and Atomic Absorption Spectroscopy for Copper Ion Detection
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is paramount. This guide provides a detailed comparison of a novel Perylene-3,10-diol derivative-based fluorescent sensor and the standard analytical technique of Atomic Absorption Spectroscopy (AAS) for the detection of copper (Cu2+) ions. The information presented is based on published experimental data to assist in the selection of the most appropriate analytical method.
Introduction to Perylene-Based Sensors
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their exceptional photophysical properties, including high fluorescence quantum yields and excellent photostability. These characteristics make them ideal candidates for the development of fluorescent chemosensors. While research on the specific use of this compound as a sensor is emerging, derivatives of the closely related perylene-3,4,9,10-tetracarboxylic acid have demonstrated significant potential for the sensitive and selective detection of various analytes, including metal ions.
The sensing mechanism of these perylene-based sensors often relies on the interaction between the analyte and the perylene molecule, leading to a change in its fluorescence properties, such as quenching or enhancement. This change in fluorescence intensity can be directly correlated to the concentration of the analyte.
Standard Analytical Technique: Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a well-established and widely used analytical technique for determining the elemental composition of a sample. It is a highly sensitive and selective method for detecting metals, including copper. The principle of AAS involves the absorption of light by free atoms in the gaseous state. A sample is atomized, and a light beam of a specific wavelength, characteristic of the element being analyzed, is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element in the sample.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for a Perylene-3,4,9,10-tetracarboxylic acid potassium salt (PTAS) fluorescent sensor for Cu2+ detection and a standard Atomic Absorption Spectroscopy (AAS) method.
| Feature | Perylene-Based Sensor (PTAS) | Atomic Absorption Spectroscopy (AAS) |
| Analyte | Copper (Cu2+) | Copper (Cu2+) |
| Limit of Detection (LOD) | 2 µM (absorbance mode)[1] | 4.5 µg/L (approximately 0.07 µM)[2] |
| Linear Range | Not explicitly stated | 20-300 µg/L[2] |
| Principle of Detection | Change in optical absorbance upon complexation[1] | Absorption of light by free atoms[3] |
| Instrumentation | UV-Vis Spectrophotometer | Atomic Absorption Spectrometer |
| Sample Preparation | Dissolution in aqueous solution[1] | Often requires acid digestion |
| Selectivity | Selective for Cu2+ and Pb2+ over other tested ions[1] | Highly selective for the specific element |
| Response Time | Not explicitly stated | Typically rapid once sample is prepared |
Experimental Protocols
Perylene-Based Fluorescent Sensor for Cu2+ Detection
The following protocol is a summary of the methodology used for the detection of Cu2+ using a water-soluble potassium salt of 3,4,9,10-perylene tetracarboxylic acid (PTAS)[1].
Materials:
-
Potassium salt of 3,4,9,10-perylene tetracarboxylic acid (PTAS)
-
Deionized water
-
Stock solutions of various metal ions (e.g., CuCl2, Pb(NO3)2, etc.)
-
UV-Vis Spectrophotometer
Procedure:
-
A stock solution of PTAS is prepared in deionized water.
-
For selectivity studies, aliquots of stock solutions of different metal ions are added to separate solutions of the PTAS probe.
-
For titration experiments, increasing concentrations of the Cu2+ stock solution are added to the PTAS solution.
-
The absorbance spectra of the solutions are recorded using a UV-Vis spectrophotometer.
-
The change in absorbance at a specific wavelength is monitored to determine the concentration of Cu2+.
Atomic Absorption Spectroscopy (AAS) for Cu2+ Detection
The following is a generalized protocol for the determination of copper in water samples using Flame Atomic Absorption Spectroscopy (FAAS), a common AAS technique.
Materials:
-
Atomic Absorption Spectrometer with a copper hollow cathode lamp
-
Certified copper standard solutions
-
Nitric acid (for sample preservation and digestion)
-
Deionized water
-
Sample vessels
Procedure:
-
Sample Preparation: Water samples are collected and preserved by adding nitric acid to a pH < 2. For complex matrices, a digestion step may be required to bring all copper into solution.
-
Instrument Setup: The AAS is equipped with the copper hollow cathode lamp and the wavelength is set to the primary absorption line for copper (typically 324.8 nm). The instrument is calibrated using a series of standard solutions of known copper concentrations.
-
Analysis: The prepared samples are introduced into the flame of the AAS.
-
Measurement: The instrument measures the absorbance of the light by the atomized copper in the flame.
-
Quantification: The concentration of copper in the samples is determined by comparing their absorbance values to the calibration curve generated from the standard solutions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of a perylene-based Cu2+ sensor.
Caption: Experimental workflow for AAS Cu2+ analysis.
References
- 1. Ultrasensitive Detection of Cu(II) and Pb(II) Using a Water-Soluble Perylene Probe [mdpi.com]
- 2. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]
- 3. The Different Methods of Measuring Copper in Drinking Water and Their Applications in Testing - Olympian Water Testing, LLC [olympianwatertesting.com]
Comparative study of the charge transport properties of "Perylene-3,10-diol" and its derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the charge transport properties of the fundamental aromatic hydrocarbon, perylene, and its widely studied n-type semiconductor derivatives, perylene diimides (PDIs). While specific experimental data for "Perylene-3,10-diol" is scarce in current literature, this comparison between the p-type parent molecule and its high-performance n-type derivatives offers valuable insights into the structure-property relationships that govern charge transport in this important class of organic materials.
Perylene itself is a polycyclic aromatic hydrocarbon that has been explored as a p-type semiconductor, demonstrating hole mobilities that are highly dependent on its crystalline polymorphism.[1][2] In contrast, the functionalization of the perylene core with diimide groups dramatically alters its electronic characteristics, transforming it into a robust n-type semiconductor with high electron mobilities.[3][4] This transformation is central to the widespread application of PDI derivatives in organic electronics.
This guide summarizes the key performance metrics of perylene and a range of PDI derivatives, details the experimental methodologies used to characterize these materials, and provides visual representations of the underlying concepts and experimental workflows.
Data Presentation: Comparative Charge Transport Properties
The following table summarizes the key charge transport parameters for perylene and a selection of its diimide derivatives as reported in the literature. These parameters are typically measured using Organic Field-Effect Transistor (OFET) or Time-of-Flight (TOF) techniques.
| Compound/Derivative Name | Charge Carrier Type | Mobility (cm²/Vs) | On/Off Ratio | Measurement Technique | Reference |
| Perylene | Hole (p-type) | Up to the highest reported values | Not specified | OFET | [1][2] |
| S-PDI-IDT-2 | Ambipolar | up to 2.09 x 10⁻¹ (electron), 10⁻³ (hole) | 10⁴ | OFET | [3] |
| PBI-S | Electron (n-type) | 4.40 x 10⁻³ | Not specified | OFET | [5] |
| N,N'-bis(L-alanine) perylene diamide | Electron (n-type) | Excellent (specific value not provided) | > 10⁵ | OFET | [4] |
| PDI-3 based device | Electron (n-type) | Not specified | Not specified | Perovskite Solar Cell | |
| NDI-1T | Electron (n-type) | 0.35 | Not specified | OFET | [6] |
| PDI-8 / PDI-8CN2 | Electron (n-type) | Not specified | Not specified | OFET |
Experimental Protocols
The characterization of charge transport properties in perylene-based materials predominantly relies on two key experimental techniques: Organic Field-Effect Transistor (OFET) measurements and the Time-of-Flight (TOF) method.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
OFETs are three-terminal devices that allow for the determination of charge carrier mobility and on/off ratio. A typical fabrication and characterization workflow is as follows:
-
Substrate Preparation: A gate electrode (e.g., heavily doped silicon) with a dielectric layer (e.g., silicon dioxide) is thoroughly cleaned.
-
Active Layer Deposition: The perylene or PDI derivative is deposited onto the dielectric layer. This can be achieved through various methods, including:
-
Physical Vapor Deposition (PVD): The material is thermally evaporated in a high-vacuum chamber and deposits as a thin film on the substrate.
-
Solution Processing: The material is dissolved in a suitable organic solvent and then spin-coated or drop-casted onto the substrate.
-
-
Source and Drain Electrode Deposition: Source and drain contacts (typically gold) are deposited on top of the organic semiconductor layer through a shadow mask, completing the top-contact, bottom-gate OFET architecture.
-
Characterization: The fabricated OFET is placed in a probe station, and its electrical characteristics are measured using a semiconductor parameter analyzer.
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) at various gate-source voltages (Vgs).
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds). The mobility is then calculated from the saturation regime of the transfer curve.
-
Time-of-Flight (TOF) Mobility Measurement
The TOF technique directly measures the drift velocity of charge carriers through the bulk of a material to determine mobility.
-
Sample Preparation: A thick film of the perylene-based material is sandwiched between two electrodes, one of which is semi-transparent.
-
Photogeneration of Charge Carriers: A short laser pulse is directed through the semi-transparent electrode, creating a sheet of electron-hole pairs near this electrode.
-
Charge Carrier Drift: An external electric field is applied across the sample, causing one type of charge carrier (electrons or holes, depending on the polarity of the field) to drift across the film towards the opposite electrode.
-
Current Measurement: The moving sheet of charge induces a transient photocurrent in the external circuit, which is measured as a function of time.
-
Transit Time Determination: The time it takes for the charge carriers to traverse the film (the transit time, tT) is determined from the transient photocurrent plot.
-
Mobility Calculation: The drift mobility (μ) is calculated using the formula: μ = d² / (V * tT), where 'd' is the film thickness and 'V' is the applied voltage.
Mandatory Visualization
Caption: Charge transport in p-type perylene versus n-type perylene diimide derivatives.
Caption: Workflow for fabricating and characterizing Organic Field-Effect Transistors (OFETs).
References
- 1. Polymorphic Behavior of Perylene and Its Influences on OFET Performances | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
Assessing the Biocompatibility of Perylene Derivatives for In Vivo Imaging: A Comparative Guide
A notable scarcity of publicly available data exists for the specific biocompatibility of Perylene-3,10-diol for in vivo imaging applications. Consequently, this guide will broaden its scope to the wider class of perylene derivatives, primarily focusing on the more extensively studied Perylene Diimides (PDIs), and draw comparisons with two other major classes of fluorescent probes: Cyanine Dyes and Quantum Dots. This comparative analysis aims to provide a valuable resource for researchers and drug development professionals in selecting appropriate imaging agents.
Perylene diimides (PDIs) are a class of organic dyes recognized for their exceptional thermal and photostability, and high fluorescence quantum yields.[1] Their utility in bioimaging is an active area of research, with a focus on developing water-soluble and biocompatible derivatives.[1]
Comparative Performance of In Vivo Imaging Probes
The selection of a fluorescent probe for in vivo imaging hinges on a delicate balance of properties including brightness, photostability, and, crucially, biocompatibility. The following tables summarize the available quantitative data for PDI derivatives, Cyanine Dyes, and Quantum Dots.
Table 1: Optical Properties of In Vivo Imaging Probes
| Property | Perylene Diimide (PDI) Derivatives | Cyanine Dyes (e.g., ICG, Cy5, Cy7) | Quantum Dots (e.g., CdSe, InP) |
| Excitation Wavelength | ~450-600 nm (can be shifted to NIR) | ~600-800 nm | Broad (UV to visible) |
| Emission Wavelength | ~500-750 nm (can be shifted to NIR) | ~650-850 nm | Tunable by size (visible to NIR) |
| Quantum Yield (QY) | 0.09 - 0.25 in aqueous solution[2] | 0.01 - 0.33[3][4] | High (can exceed 0.5)[5] |
| Photostability | Generally high[1] | Variable, some are more photostable than ICG[3] | Very high, more stable than organic dyes[6] |
Table 2: Biocompatibility and Cytotoxicity Data
| Parameter | Perylene Diimide (PDI) Derivatives | Cyanine Dyes (e.g., ICG, Cy5, Cy7) | Quantum Dots (e.g., CdSe, InP) |
| General Biocompatibility | Dependent on functionalization; water-soluble derivatives show promise[1] | Generally well-tolerated, ICG is FDA-approved | Core material can be toxic (e.g., Cadmium). Surface coatings are crucial for biocompatibility.[7][8] |
| Cytotoxicity (in vitro) | Low cytotoxicity reported for some derivatives, with cell viability >90% at 6 µM[2] | Can be cytotoxic at higher concentrations.[9] Counterion pairing can modulate toxicity.[9] | Dependent on composition, size, and surface coating. Uncapped CdSe is cytotoxic due to Cd2+ release.[7][10] InP/ZnS QDs show lower cytotoxicity.[10] |
| In Vivo Toxicity | Low toxicity reported for some PDI nanoparticle formulations[11] | ICG is clinically used. Some derivatives show high tolerance in mice.[12] | Can accumulate in organs like the liver and spleen.[8] Long-term toxicity is a concern, especially for heavy metal-containing QDs.[8] |
| LD50 (Mice) | Data not widely available | For a hydrophilic derivative (SIDAG), LD50 was >300 mg/kg (IV)[12] | For CdSe/ZnS-PEG-OH, LD50 was ~10-20 mg/kg[13] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of biocompatibility. Below are generalized protocols for cytotoxicity testing and in vivo imaging.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14][15]
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compound (this compound or other probes) at various concentrations
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[16]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solvent to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: In Vivo Fluorescence Imaging in a Mouse Model
This protocol outlines a general procedure for assessing the biodistribution and targeting of a fluorescent probe in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors)
-
Fluorescent probe (e.g., PDI derivative, Cyanine dye, or Quantum Dot) formulated for in vivo administration
-
Anesthetic (e.g., isoflurane)[17]
-
In vivo imaging system (e.g., IVIS)[17]
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. To reduce autofluorescence, it is recommended to feed the mice an alfalfa-free diet.[17]
-
Probe Administration: Inject the fluorescent probe intravenously (e.g., via the tail vein) at a predetermined concentration (e.g., 0.5 mg/kg for a Cy7-labeled molecule).[18] The vehicle for the probe should be biocompatible (e.g., saline, or a small percentage of DMSO in saline).[18]
-
Image Acquisition: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.[18] Acquire fluorescent images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr) to monitor the probe's distribution and clearance.[18] Use appropriate excitation and emission filters for the specific probe.[18]
-
Ex Vivo Analysis: After the final imaging session, humanely euthanize the mouse and dissect major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart).[18] Image the dissected organs to confirm the in vivo biodistribution of the probe.[18]
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and other organs at each time point. This allows for the assessment of tumor-to-background ratios and the pharmacokinetic profile of the probe.
Visualizing Experimental Workflows and Cellular Interactions
The following diagrams, created using the DOT language, illustrate a generalized workflow for assessing probe biocompatibility and a conceptual model of potential cellular interactions.
Caption: Generalized workflow for assessing the biocompatibility of a novel fluorescent probe.
Caption: Conceptual diagram of potential fluorescent probe interactions and effects at the cellular level.
Signaling Pathways
The direct impact of perylene derivatives, cyanine dyes, or quantum dots on specific signaling pathways during in vivo imaging is not extensively documented in a generalized context. However, potential interactions can be inferred. For instance, quantum dots have been shown to induce the production of IL-8, which could activate pathways involving EGFR, PI3K, Akt, and Erk, potentially leading to cell proliferation or angiogenesis.[19] The cationic nature of some cyanine dyes can lead to their accumulation in mitochondria, potentially disrupting the mitochondrial membrane potential and associated signaling cascades.[20] Further research is required to elucidate the specific signaling pathways that may be modulated by these imaging agents.
References
- 1. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Quantum Dots for Live Cell and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Cytotoxicity Of Semiconductor Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging Pancreatic Cancer Using Bioconjugated InP Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perylene Diimide Nanoprobes for In Vivo Tracking of Mesenchymal Stromal Cells Using Photoacoustic Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
Side-by-side comparison of "Perylene-3,10-diol" and Rhodamine dyes for microscopy
In the realm of fluorescence microscopy, the choice of fluorophore is paramount to achieving high-quality imaging and reliable data. Among the myriad of available dyes, perylene and rhodamine derivatives stand out for their robust photophysical properties. This guide provides a detailed side-by-side comparison of Perylene-3,10-diol and a selection of commonly used Rhodamine dyes, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
It is important to note that while the request specified "this compound," a thorough literature search revealed a significant lack of specific experimental data for this particular compound in microscopy applications. Therefore, to provide a meaningful comparison, this guide will focus on the broader class of perylene dyes, particularly perylene diimides (PDIs), which are extensively studied and utilized in fluorescence imaging. The properties of PDIs will be used as a representative proxy for the perylene class of dyes, with the understanding that specific characteristics can vary between derivatives.
Overview of Perylene and Rhodamine Dyes
Perylene Dyes , particularly Perylene Diimides (PDIs), are a class of polycyclic aromatic hydrocarbons known for their exceptional photostability and high fluorescence quantum yields.[1] Their rigid and planar structure contributes to their excellent optical properties.[1] PDIs are versatile and can be chemically modified at various positions to tune their solubility and spectral characteristics, making them suitable for a wide range of bioimaging applications.[2][3]
Rhodamine Dyes are a well-established family of xanthene-based fluorophores widely used in various biological applications, including fluorescence microscopy and flow cytometry.[4][5] Common examples include Rhodamine B, Rhodamine 6G, and Rhodamine 123. They are prized for their high absorption coefficients, excellent fluorescence quantum yields, and good water solubility.[6] However, their photostability can be a limiting factor in long-term imaging experiments compared to more robust dyes like perylenes.
Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its specific photophysical parameters. The following tables summarize the key properties of representative perylene (PDI) and rhodamine dyes.
| Dye Class | Representative Dye(s) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| Perylene Dyes (PDIs) | Various Derivatives | ~450 - 530 | ~530 - 650 | > 50,000 | Often > 0.9[1] |
| Rhodamine Dyes | Rhodamine B | ~555 | ~580 | ~110,000 | ~0.31 (in water)[5] |
| Rhodamine 6G | ~525 | ~555 | ~116,000 | ~0.95 (in ethanol) | |
| Rhodamine 123 | ~507 | ~529 | ~88,000 | ~0.90 (in ethanol) |
Table 1: Comparison of Spectral and Photophysical Properties. Data for PDI derivatives is generalized due to the wide range of available structures. Rhodamine data is for specific, commonly used examples.
| Feature | Perylene Dyes (PDIs) | Rhodamine Dyes |
| Photostability | Generally very high | Moderate to high, can be susceptible to photobleaching |
| Quantum Yield | Typically very high, often approaching unity[1] | High, but can be solvent and environment dependent |
| Solubility | Can be tuned with chemical modifications, some derivatives are water-soluble[7] | Generally good water solubility |
| Toxicity | Can vary with specific modifications, some derivatives show low cytotoxicity[8] | Generally low toxicity at working concentrations |
| Cost | Can be higher due to more complex synthesis | Generally more cost-effective |
Table 2: General Performance Comparison.
Experimental Considerations and Methodologies
The successful application of any fluorescent dye depends on a well-defined experimental protocol. Below are generalized methodologies for staining with perylene and rhodamine dyes.
General Staining Protocol with Perylene Diimide (PDI) Derivatives for Cellular Imaging
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture under standard conditions until the desired confluency is reached.
-
PDI Solution Preparation: Prepare a stock solution of the PDI derivative in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a suitable buffer or cell culture medium to the final working concentration (typically in the low micromolar range).
-
Cell Staining: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the PDI working solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
Washing: Remove the staining solution and wash the cells multiple times with PBS to remove unbound dye and reduce background fluorescence.
-
Imaging: Mount the sample on the microscope stage and image using appropriate filter sets corresponding to the excitation and emission maxima of the PDI derivative.
General Staining Protocol with Rhodamine Dyes for Cellular Imaging
-
Cell Culture: As described for PDI derivatives.
-
Rhodamine Solution Preparation: Prepare a stock solution of the Rhodamine dye (e.g., Rhodamine 123 for mitochondrial staining) in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in cell culture medium to the final working concentration (typically ranging from nanomolar to low micromolar).
-
Cell Staining: Remove the culture medium, wash with PBS, and add the Rhodamine working solution. Incubate for a designated time (e.g., 15-60 minutes) at 37°C.
-
Washing: As described for PDI derivatives.
-
Imaging: Image the stained cells using appropriate laser lines and emission filters for the specific Rhodamine dye.
Visualizing the Comparison: Logical Workflow
The decision-making process for selecting a suitable dye can be visualized as a logical workflow, taking into account the experimental requirements and the properties of the dyes.
Caption: A flowchart illustrating the decision-making process for selecting between perylene and rhodamine dyes based on experimental requirements.
Signaling Pathway Visualization: A Hypothetical Example
To illustrate how these dyes can be used to visualize cellular processes, consider a hypothetical signaling pathway where a protein of interest is tracked.
Caption: A diagram showing a hypothetical signaling cascade where a fluorescently labeled protein can be tracked using microscopy.
Conclusion
Both perylene and rhodamine dyes are powerful tools for fluorescence microscopy. Perylene dyes, particularly PDIs, offer superior photostability, making them ideal for demanding applications such as long-term live-cell imaging and single-molecule studies.[8] Rhodamine dyes, while generally less photostable, provide a cost-effective and versatile option with high fluorescence brightness for a wide array of standard microscopy techniques.[4] The choice between these two classes of fluorophores will ultimately depend on the specific requirements of the experiment, including the need for photostability, the desired spectral properties, and budgetary considerations. Researchers are encouraged to consult the specific properties of individual derivatives within each class to make the most informed decision for their imaging needs.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic and Cell-Permeable Rhodamine Dyes for High-Contrast Live-Cell Protein Labeling in Bioimaging and Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards highly fluorescent and water-soluble perylene dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating Perylene-3,10-diol and its Derivatives in Polymer Matrices: A Comparative Guide
This guide provides a comparative evaluation of the performance of perylene-based fluorescent dyes, with a focus on derivatives closely related to Perylene-3,10-diol, within various polymer matrices. The performance is contrasted with other common fluorescent dyes, supported by experimental data from published research. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorescent molecules in polymer-based systems.
Due to the limited availability of specific performance data for this compound, this guide leverages data from closely related and well-studied perylene derivatives, such as perylene diimides (PDIs) and 3,4,9,10-tetra(heptyloxycarbonyl)perylene (PER). This approach provides a robust understanding of the expected performance of the perylene core structure in these environments.
Data Presentation
The following tables summarize the quantitative performance of perylene derivatives and a common alternative, Rhodamine B, in different polymer matrices.
Table 1: Fluorescence Quantum Yield (ΦF) of Perylene Derivatives and Rhodamine B in Various Polymer Matrices
| Dye/Compound | Polymer Matrix | Quantum Yield (ΦF) |
| Perylene Diimide (PDI) Derivatives (in film) | Not Specified (Neat Film) | ~0.20 |
| Perylene-dianhydride derived Carbon Dots | Not Specified | 0.53 |
| Rhodamine B | Poly(methyl methacrylate) (PMMA) | High (qualitative) |
| Rhodamine B | Poly(vinyl butyral) (PVB) | High (qualitative) |
| Rhodamine B | Poly(vinyl acetate) (PVAc) | Moderate (qualitative) |
Table 2: Photostability and Other Optical Properties
| Dye/Compound | Polymer Matrix | Key Performance Metric |
| Perylene Derivative (PER) in PMMA | PMMA | Demonstrates good solubility and conditions for stimulated emission enhancement. |
| Perylene Diimides (PDIs) | Not Specified | Generally exhibit high photostability.[1] |
| Rhodamine B in PVB | PVB | Shows superior photostability compared to Rhodamine B in PMMA under monochromatic (405 nm, 515 nm) and white light irradiation.[2] |
| Rhodamine 6G | SAN 25 | Subject to photobleaching, which can be utilized for data storage applications.[3] |
| NBD (alternative dye) | PMMA, Arton, PS | Fluorescence behavior is dependent on the mobility of the polymer matrix.[1] |
| NBD (alternative dye) | H-PS, Zeonex | Aggregates in the films, leading to unusual fluorescence behavior.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Preparation of Dye-Doped Polymer Films
This protocol describes a general method for preparing dye-doped polymer films using spin-coating, based on procedures described in the literature.[1][4]
Materials:
-
Polymer (e.g., PMMA, Polystyrene)
-
Fluorescent Dye (e.g., Perylene derivative, Rhodamine B)
-
Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Glass substrates
Procedure:
-
Prepare a stock solution of the desired polymer in a suitable solvent (e.g., 5 wt% solution).
-
Prepare a stock solution of the fluorescent dye in the same solvent.
-
Combine the polymer and dye solutions to achieve the desired final dye concentration (e.g., 0.1 to 10 wt% relative to the polymer).
-
Stir the final solution for several hours to ensure homogeneity.
-
Clean the glass substrates thoroughly using a suitable cleaning procedure (e.g., sonication in detergent, deionized water, and isopropanol).
-
Deposit the polymer-dye solution onto the center of the cleaned substrate.
-
Spin-coat the solution at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to create a thin film. The film thickness can be controlled by adjusting the spin speed and solution viscosity.
-
Dry the films under vacuum at room temperature for 24 hours to remove any residual solvent.[1]
Photophysical Characterization
a) Fluorescence Spectroscopy
This protocol outlines the general steps for measuring the fluorescence emission and excitation spectra of dye-doped polymer films.[1][5]
Apparatus:
-
Fluorometer/Spectrofluorometer
Procedure:
-
Place the dye-doped polymer film sample in the sample holder of the fluorometer.
-
Emission Spectrum:
-
Set a fixed excitation wavelength that is strongly absorbed by the dye (e.g., 430 nm for NBD).[1]
-
Scan a range of emission wavelengths to record the fluorescence spectrum.
-
-
Excitation Spectrum:
-
Set a fixed emission wavelength at the peak of the fluorescence spectrum.
-
Scan a range of excitation wavelengths to record the excitation spectrum.
-
-
Correct the spectra for instrument response functions if necessary.
b) Photostability Measurement
This protocol describes a method for evaluating the photostability of a fluorescent dye in a polymer film by monitoring the decrease in fluorescence intensity over time upon continuous illumination.[2][3]
Apparatus:
-
Laser source (e.g., 405 nm diode laser)
-
Confocal microscope (or a similar setup with a focused laser beam and a detector)
-
Photodetector (e.g., photomultiplier tube or avalanche photodiode)
Procedure:
-
Mount the dye-doped polymer film on the microscope stage.
-
Focus the laser beam onto a specific area of the film.
-
Continuously illuminate the selected area with the laser at a constant power.
-
Measure the fluorescence intensity from the illuminated area at regular time intervals.
-
Plot the normalized fluorescence intensity as a function of exposure time. The rate of decay indicates the photostability of the dye in that specific polymer matrix.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the evaluation of dye-doped polymers.
Caption: Experimental workflow for evaluating fluorescent dyes in polymer matrices.
Caption: Factors influencing the performance of fluorescent dyes in polymer matrices.
References
Lack of Quantitative Binding Affinity Data for Perylene-3,10-diol Necessitates a Broader Analysis of Perylene Derivatives
Initial research indicates a significant lack of available quantitative data regarding the binding affinity of Perylene-3,10-diol to any specific target analytes. This compound is more commonly referenced in studies concerning polycyclic aromatic hydrocarbons (PAHs) and their environmental or photochemical degradation products.
However, the broader family of perylene derivatives, particularly perylene diimides (PDIs) and perylene monoimides (PMIs), has been extensively studied for their potential as fluorescent probes and binding agents for various analytes, most notably G-quadruplex DNA. These derivatives have shown promise in biomedical research, including cancer studies, due to their ability to selectively bind to and stabilize these DNA structures.[1][2][3]
This guide, therefore, pivots to a comparative analysis of the binding affinities of various PDIs and PMIs to G-quadruplex DNA, providing researchers, scientists, and drug development professionals with a valuable resource on these more widely applicable compounds.
Comparative Binding Affinities of Perylene Derivatives for G-Quadruplex DNA
The binding affinity of perylene derivatives to G-quadruplex DNA is a key parameter in evaluating their potential as therapeutic agents or diagnostic probes. The following table summarizes the binding constants (Kb) and other relevant binding parameters for several perylene derivatives from various studies.
| Compound | Target Analyte | Binding Constant (Kb) / Dissociation Constant (Kd) | Experimental Method | Reference |
| cPDI | Tetraplex DNA (TA-core) | Kb = 6.3 × 106 M-1 | Scatchard analysis | [4] |
| PDI-Thr, PDI-Asp, PDI-Met, PDI-Cys | Metal Ions | Not specified | Fluorescence Spectroscopy | [5] |
| PM2 | G4 DNA | Better than PIPER | Not specified | [2][3] |
| PM3 | G4 DNA | Better than PIPER | Not specified | [3] |
| PM5 | G4 DNA | Better than PIPER | Not specified | [3] |
| P1 | Fluoride Ions | Ka = 9.7 × 102 M-1 | UV-Vis and Fluorescence Spectroscopy | [6] |
| PDI Derivatives (unspecified) | Amines | Bimolecular quenching constants in the order of 109 to 1010 M-1s-1 | Steady-state luminescence spectroscopy | [7] |
| XCage·8CF3CO2 | Perylene Diimide (PDI2) | Ka ≈ 109 M-1 in MeCN; Picomolar affinity in water | Fluorescence titration, Isothermal Titration Calorimetry (ITC) | [8][9] |
Experimental Protocols
A variety of experimental techniques are employed to quantify the binding affinity of perylene derivatives. Below are summaries of common methodologies.
Fluorescence Titration
Fluorescence titration is a widely used method to determine the binding constant between a fluorescent ligand (like a perylene derivative) and a target analyte.
-
Principle: The fluorescence intensity of the perylene derivative changes upon binding to the target analyte. This change is monitored as the concentration of the analyte is incrementally increased while the concentration of the perylene derivative is kept constant.
-
Procedure:
-
A solution of the perylene derivative with a known concentration is prepared in a suitable buffer.
-
The initial fluorescence emission spectrum of the solution is recorded.
-
Aliquots of a concentrated stock solution of the target analyte are added to the perylene derivative solution.
-
After each addition, the solution is allowed to equilibrate, and the fluorescence spectrum is recorded.
-
The changes in fluorescence intensity at a specific wavelength are plotted against the concentration of the analyte.
-
The binding constant (Kb) is then calculated by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a powerful technique for studying non-covalent interactions and determining the stoichiometry of binding.[1][10]
-
Principle: ESI-MS allows for the gentle transfer of non-covalent complexes from solution to the gas phase, where their mass-to-charge ratio can be measured.
-
Procedure:
-
Solutions of the perylene derivative and the target analyte are prepared in a volatile buffer (e.g., ammonium acetate).
-
The solutions are mixed and allowed to incubate to form the non-covalent complex.
-
The mixture is infused into the ESI source of a mass spectrometer.
-
The mass spectrum will show peaks corresponding to the free ligand, the free analyte, and the non-covalent complex.
-
The relative intensities of these peaks can be used to estimate the binding affinity, and the mass of the complex confirms the binding stoichiometry.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: When a ligand binds to a macromolecule, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
Procedure:
-
The target analyte is placed in the sample cell of the calorimeter.
-
The perylene derivative solution is loaded into a syringe.
-
The perylene derivative is injected in small aliquots into the sample cell.
-
The heat change upon each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to analyte.
-
The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general principles of fluorescence-based detection and the workflow for assessing binding affinity.
Caption: General mechanism of a turn-off fluorescent probe.
Caption: Workflow for determining binding affinity via titration.
Logical Relationships in Binding Selectivity
The selectivity of a perylene derivative for a specific analyte, such as G-quadruplex DNA over duplex DNA, is a critical aspect of its utility.
Caption: Desired binding selectivity of a PDI for G-quadruplex DNA.
References
- 1. Evaluation of binding of perylene diimide and benzannulated perylene diimide ligands to DNA by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrosoluble Perylene Monoimide-Based Telomerase Inhibitors with Diminished Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A novel colorimetric and fluorescent probe based on a core-extended perylene tetra-(alkoxycarbonyl) derivative for the selective sensing of fluoride ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. XCage: A Tricyclic Octacationic Receptor for Perylene Diimide with Picomolar Affinity in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of binding affinity and selectivity of perylene and coronene derivatives towards duplex and quadruplex DNA by ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Perylene-3,10-diol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of Perylene-3,10-diol, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
Quantitative Data Summary
In the absence of a specific SDS for this compound, the following table summarizes key identifiers and physical properties derived from available data for related compounds and general chemical principles. This information is crucial for correct labeling and waste profiling.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 5796-90-7 | PubChem |
| Molecular Formula | C₂₀H₁₂O₂ | PubChem |
| Appearance | Expected to be a solid powder | General knowledge of similar compounds |
| Solubility | Likely soluble in organic solvents | General knowledge of similar compounds |
| Hazard Class (assumed) | Hazardous Waste (pending official classification) | Precautionary principle |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect dry this compound powder, contaminated lab supplies (e.g., weighing paper, gloves, wipes), and empty containers in a dedicated, leak-proof hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and chemically resistant waste container. Do not mix with other incompatible waste streams.
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "5796-90-7"
-
An indication of the hazards (e.g., "Irritant," "Handle with Care").
-
The accumulation start date.
-
3. Storage:
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.
4. Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
Safeguarding Your Research: A Comprehensive Guide to Handling Perylene-3,10-diol
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for various activities involving Perylene-3,10-diol.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 particulate filter- Chemical-resistant gloves (Nitrile or Neoprene)- Safety goggles (in addition to full-face respirator)- Laboratory coat- Closed-toe shoes | - Ensure a proper fit test for the respirator.- Gloves should be inspected for integrity before each use.- Goggles must provide a complete seal around the eyes. |
| Solution Preparation and Handling | - Fume hood- Chemical-resistant gloves (Nitrile or Neoprene)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Closed-toe shoes | - All work with solutions should be conducted in a certified chemical fume hood.- Change gloves immediately if contaminated. |
| Experimental Procedures | - Chemical-resistant gloves (Nitrile or Neoprene)- Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - The level of PPE may need to be escalated based on the specific experimental conditions and potential for splashing or aerosolization. |
| Spill Cleanup | - Full-face respirator with P100 particulate filter and organic vapor cartridge- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical-resistant suit or apron- Chemical-resistant boots | - Refer to the detailed Spill Response Workflow for procedural guidance. |
| Waste Disposal | - Chemical-resistant gloves (Nitrile or Neoprene)- Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Follow all institutional and local regulations for hazardous waste disposal. |
II. Operational Plan: A Step-by-Step Approach to Safe Handling
Meticulous planning and execution are paramount when working with potentially hazardous materials like this compound. The following workflow outlines the essential steps for safe handling from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
III. Emergency Protocol: Spill Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and contamination. The following diagram outlines the step-by-step procedure for managing a this compound spill.
Caption: Step-by-Step Emergency Response for a Spill.
IV. Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination.
-
Solid Waste: All solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container Disposal: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container should be defaced and disposed of according to institutional guidelines.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store all hazardous waste in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the disposal of all this compound waste through your institution's EHS-approved hazardous waste management program.
By adhering to these comprehensive safety and handling protocols, you can significantly minimize the risks associated with the use of this compound in your research endeavors, fostering a safer laboratory environment for all personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
